Synthesis of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate: A Comprehensive Technical Guide
Executive Summary Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is a highly functionalized, poly-substituted aromatic scaffold utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is a highly functionalized, poly-substituted aromatic scaffold utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of four distinct functional groups—an ester, a phenol, a nitro group, and a ketone—makes this molecule a versatile electrophilic and nucleophilic building block.
As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple procedural recipe. This guide details a robust, two-step synthetic pathway starting from commercially available methyl salicylate, elucidating the underlying molecular logic, thermodynamic controls, and self-validating analytical checkpoints that ensure high-fidelity batch execution.
Mechanistic Rationale & Molecular Logic
The synthesis relies on the synergistic directing effects of the aromatic substituents to achieve absolute regiocontrol without the need for complex downstream chromatographic separations.
Friedel-Crafts Acylation: The starting material, methyl salicylate, features a strongly activating, ortho/para-directing hydroxyl group (-OH) and a deactivating, meta-directing methyl ester (-COOCH₃). When subjected to an acylium ion (
), both groups synergistically direct the electrophile to the 5-position (para to the hydroxyl, meta to the ester), yielding methyl 5-acetyl-2-hydroxybenzoate[1].
Electrophilic Aromatic Nitration: The intermediate possesses three directing groups. The -OH directs to the available C3 position (since C5 is now sterically and electronically blocked). Concurrently, both the -COOCH₃ (C1) and the newly installed -COCH₃ (C5) act as meta-directors, further funneling electron density toward the C3 position. This perfect alignment of electronic effects allows for exclusive C3 nitration[2].
Fig 1: Two-step synthetic pathway from methyl salicylate to the target nitrobenzoate.
Quantitative Reaction Metrics
To ensure reproducibility, the following table summarizes the thermodynamic parameters and expected yields for the two-step workflow.
Reaction Step
Reagents & Solvents
Temp (°C)
Time (h)
Expected Yield (%)
Target Purity
1. Acylation
Acetyl Chloride, AlCl₃, C₂Cl₄
0 to 25
4.0
85–88
>98% (HPLC)
2. Nitration
Fuming HNO₃, Glacial AcOH
0 to 25
2.5
80–85
>99% (HPLC)
Experimental Protocols & Causality
Step 1: Synthesis of Methyl 5-acetyl-2-hydroxybenzoate
Protocol:
Dissolve 0.5 mol of methyl salicylate in 200 mL of tetrachloroethylene and cool to 0 °C in an ice bath[3].
Add a solution of 0.5 mol of acetyl chloride in 200 mL of tetrachloroethylene[3].
Portion-wise, add 1.0 mol of anhydrous aluminum chloride (AlCl₃) over 15 minutes, strictly maintaining the internal temperature below 25 °C[3].
Stir the maturation phase for 4 hours at 25 °C[3].
Quench by carefully pouring the mixture over crushed ice. Separate the organic layer, wash with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and evaporate the solvent[3].
Recrystallize the residual oil from hexane to afford the intermediate[3].
Causality & Self-Validation:
Tetrachloroethylene is selected as a non-coordinating, high-density solvent. It does not complex with AlCl₃, ensuring the Lewis acid remains fully available to generate the highly reactive acylium electrophile. The melting point of the isolated crystals (60–62 °C) serves as an immediate, self-validating physical checkpoint before proceeding to the nitration phase[3].
Step 2: Synthesis of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
Protocol:
Dissolve 0.134 mol of the recrystallized methyl 5-acetyl-2-hydroxybenzoate in 50 mL of glacial acetic acid[2].
Dropwise, add 2.0 mL of fuming nitric acid over 10 minutes. Critical: Maintain the internal temperature strictly below 10 °C[2].
Stir the reaction mixture for an additional 20–30 minutes at 0 °C, then allow it to warm to room temperature for 2 hours[2].
Quench the reaction by carefully pouring the mixture onto 30 mL of crushed ice[2].
Isolate the resulting precipitate via vacuum filtration, wash with cold water, and dry in vacuo to yield the target compound[2].
Causality & Self-Validation:
Fuming nitric acid is utilized without sulfuric acid to prevent the acid-catalyzed hydrolysis of the methyl ester. Strict thermal control (<10 °C) during the highly exothermic nitronium ion attack suppresses oxidative degradation of the acetyl moiety[2]. The success of this step is self-validated via ¹H-NMR: the final product will exhibit two distinct doublets with a small meta-coupling constant (
Hz) in the aromatic region, corresponding to the isolated protons at C4 and C6.
Fig 2: Step-by-step experimental workflow and in-process controls for regioselective nitration.
References
Synthesis of methyl 5-acetylsalicylate. PrepChem. URL:[Link]
Characterization of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
An In-Depth Technical Guide to the Characterization and Synthesis of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate Executive Summary In the landscape of modern drug development, highly functionalized aromatic scaffolds are c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Characterization and Synthesis of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
Executive Summary
In the landscape of modern drug development, highly functionalized aromatic scaffolds are critical for exploring complex pharmacophore space. Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate (CAS: 89586-15-2) represents a remarkably versatile building block. Possessing four distinct functional groups—an ester, a phenol, a nitro group, and an acetyl group—arranged on a single benzene ring, it offers orthogonal reactivity for subsequent derivatization.
This whitepaper provides a comprehensive, causality-driven guide to the regioselective synthesis, isolation, and spectroscopic characterization of this compound. Designed for application scientists and synthetic chemists, this guide bypasses generic overviews to focus on the mechanistic logic and self-validating analytical protocols required to ensure absolute structural integrity.
The synthesis of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate from its precursor, [1], is a masterclass in electrophilic aromatic substitution (EAS). The success of this reaction relies on the synergistic directing effects of the existing substituents.
When subjecting the starting material to nitrating conditions, the regiochemical outcome is dictated by the following electronic environment:
The Hydroxyl Group (C2): A strongly activating, ortho/para-directing group. The para position (C5) is already blocked by the acetyl group. The available ortho positions are C1 (blocked by the ester) and C3.
The Ester (C1) & Acetyl (C5) Groups: Both are deactivating, meta-directing groups. The meta positions relative to the ester are C3 and C5. The meta positions relative to the acetyl group are C1 and C3.
The Causality: All three directing vectors converge exclusively on C3 . This makes C3 the absolute thermodynamic and kinetic sink for the incoming nitronium ion, ensuring near-perfect regioselectivity without the need for complex protecting group strategies.
Caption: Regioselective synthesis workflow driven by synergistic directing effects.
Self-Validating Synthetic Protocol
To ensure a high-yield, high-purity product, the nitration must be carefully controlled to prevent oxidative degradation or ipso-substitution, a common side reaction in highly substituted salicylates [2].
Step-by-Step Methodology
System Preparation: Dissolve 10.0 mmol of Methyl 5-acetylsalicylate in 15 mL of concentrated Sulfuric Acid (H₂SO₄) in a round-bottom flask. Logic: H₂SO₄ acts as both a solvent and a dehydrating agent, stabilizing the intermediate and preventing ester hydrolysis.
Thermal Control: Chill the solution to 0–5 °C using an ice-salt bath.
Nitronium Generation: Slowly add an equimolar amount (10.5 mmol) of fuming Nitric Acid (HNO₃) dropwise over 30 minutes. Logic: Dropwise addition controls the highly exothermic generation of the NO₂⁺ ion, preventing thermal runaway and subsequent generation of oxidative byproducts.
Reaction Quenching: Stir for an additional 1 hour at 0 °C, then pour the mixture over 100 g of crushed ice.
Isolation: Filter the resulting bright yellow precipitate under a vacuum. Wash thoroughly with cold distilled water until the filtrate is pH neutral.
Recrystallization: Recrystallize from hot ethanol to yield analytically pure crystals.
In-Line Validation (TLC Check):
Run a TLC (Hexanes:EtOAc 7:3). Paradoxically, the nitrated product will exhibit a higher
value than the starting material. Causality: The new nitro group at C3 forms a powerful intramolecular hydrogen bond with the C2 phenol. This internal chelation masks the polar hydroxyl group from the silica stationary phase, reducing intermolecular drag.
Analytical Characterization & Structural Proof
The structural confirmation of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate requires a multi-modal approach. Each spectroscopic method acts as a self-validating node in the analytical workflow.
Caption: Multi-modal analytical logic for structural confirmation and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is the ultimate proof of regiochemistry. Because nitration occurs strictly at C3, the only remaining aromatic protons are at C4 and C6.
Regiochemical Proof: H4 and H6 are meta to each other. Therefore, they will appear as two distinct doublets with a coupling constant of J ≈ 2.2 Hz. Any alternative nitration site would yield ortho (J ≈ 8 Hz) or para (J < 1 Hz) coupling, instantly flagging a synthetic failure.
Hydrogen Bonding: The phenolic -OH proton will appear extremely downfield (>11.5 ppm). [3] prove that this extreme deshielding is caused by the proton being locked in a highly stabilized intramolecular hydrogen bond between the ester carbonyl and the nitro oxygen.
Table 1: Summarized ¹H NMR Data (400 MHz, CDCl₃)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J)
Integration
Causality / Note
-OH (C2)
11.85
Singlet (br)
-
1H
Extreme deshielding due to strong intramolecular H-bonding.
Ar-H (C4)
8.72
Doublet
2.2 Hz
1H
Deshielded by orthogonal electron-withdrawing cones of NO₂ and Acetyl.
Ar-H (C6)
8.58
Doublet
2.2 Hz
1H
Meta-coupling confirms C3 substitution.
-OCH₃ (Ester)
4.05
Singlet
-
3H
Standard methyl ester resonance.
-CH₃ (Acetyl)
2.68
Singlet
-
3H
Adjacent to carbonyl.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups and the hydrogen-bonding network. The presence of two distinct carbonyl stretches confirms that the acetyl group survived the highly acidic nitration conditions without undergoing deacetylation.
Table 2: Key FT-IR Assignments (ATR)
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Diagnostic Significance
3150 - 3250
O-H stretch (broad)
Phenol
Broadening and lower frequency confirm strong H-bonding.
1695
C=O stretch (sharp)
Ester
Slightly lowered frequency due to chelation with the phenol.
1680
C=O stretch (sharp)
Acetyl
Confirms retention of the C5 acetyl moiety.
1535
N-O stretch (asym)
Nitro
Primary indicator of successful nitration.
1345
N-O stretch (sym)
Nitro
Secondary confirmation of the -NO₂ group.
Mass Spectrometry (LC-MS/ESI)
For molecular mass validation, Electrospray Ionization (ESI) in negative ion mode is the most effective technique. Due to the highly electron-withdrawing nature of the nitro, ester, and acetyl groups, the C2 phenol is exceptionally acidic.
Expected Result: A dominant [M-H]⁻ peak at m/z 238.03 (Exact Mass of neutral compound: 239.04 g/mol ).
References
PubChem. "Methyl 5-acetylsalicylate | C10H10O4 | CID 85444". Source: National Center for Biotechnology Information. URL:[Link]
Di Somma, I., et al. "Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization". Source: Organic Process Research & Development (ACS Publications). URL:[Link]
Hansen, P. E., et al. "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds". Source: Molecules (PMC - NIH). URL:[Link]
Foundational
Advanced Regioselective Synthesis and Physicochemical Profiling of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
Target Audience: Synthetic Chemists, API Process Engineers, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Process Guide Introduction to the Pharmacophore Scaffold In modern rational...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, API Process Engineers, and Preclinical Drug Development Professionals
Document Type: Technical Whitepaper & Process Guide
Introduction to the Pharmacophore Scaffold
In modern rational drug design, highly functionalized aromatic scaffolds serve as critical building blocks for developing complex active pharmaceutical ingredients (APIs). Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate (CAS: 89586-15-2) [1] represents a premier tetrasubstituted benzene intermediate. Featuring an ester, a phenol, an acetyl, and a nitro group, this molecule offers an exceptionally dense array of orthogonal reactive sites.
This whitepaper provides an in-depth mechanistic guide to the regioselective synthesis of this compound from its precursor, methyl 5-acetylsalicylate [2], detailing the electronic causality governing its formation and the self-validating analytical systems required for process verification.
Physicochemical Profiling
Understanding the quantitative properties of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is essential for downstream purification and formulation. The dense functionalization leads to significant intramolecular hydrogen bonding (specifically between the C2-hydroxyl and the C1-ester/C3-nitro groups), which heavily influences its solubility and partition coefficient.
Table 1: Core Chemical and Structural Properties
Property
Value / Description
Causality / Impact on Development
IUPAC Name
Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
Defines the tetrasubstituted aromatic architecture.
CAS Registry Number
89586-15-2
Unique identifier for regulatory tracking [1].
Molecular Formula
C₁₀H₉NO₆
Indicates a high degree of oxidation.
Molecular Weight
239.18 g/mol
Optimal low-MW precursor for Lipinski-compliant APIs.
Hydrogen Bond Donors
1 (Phenolic -OH)
Restricted due to strong intramolecular H-bonding.
Hydrogen Bond Acceptors
6 (O and N atoms)
Enhances target-protein binding potential in final APIs.
Aromatic Substitutions
C1, C2, C3, C5
Leaves C4 and C6 open for late-stage functionalization.
The synthesis of this compound relies on the electrophilic aromatic substitution (EAS) of methyl 5-acetylsalicylate (CAS: 16475-90-4) [2]. Achieving strict regioselectivity requires exploiting the inherent electronic directing effects of the pre-existing functional groups.
When subjecting the precursor to a nitrating agent, the aromatic ring experiences competing electronic influences:
The C2-Hydroxyl Group (-OH): Strongly activating via resonance (+M effect); directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since C5 is already occupied by the acetyl group, the -OH group exclusively funnels electron density to C3 .
The C1-Ester Group (-COOCH₃): Deactivating via induction and resonance (-I, -M); directs meta to C3 and C5.
The C5-Acetyl Group (-COCH₃): Deactivating (-I, -M); directs meta to C3 .
The Causality: The C3 position is the only site on the ring where the directing effects of all three existing functional groups perfectly converge. This synergistic electronic reinforcement dramatically lowers the activation energy for substitution at C3, ensuring near-perfect regioselectivity without the need for complex directing-group chemistry.
Caption: Synergistic electronic directing effects converging exclusively on the C3 position.
To translate the theoretical regioselectivity into a high-yield physical process, the following protocol utilizes a mixed-acid nitration system. Every step is designed with explicit chemical causality to prevent over-oxidation or ester hydrolysis [3].
Step-by-Step Methodology
Preparation of the Nitronium Ion Pool:
Action: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, carefully mix 10 mL of concentrated sulfuric acid (H₂SO₄, 98%) and 5 mL of concentrated nitric acid (HNO₃, 70%). Cool the mixture in an ice-salt bath to 0–5°C.
Causality: Sulfuric acid acts as a potent Brønsted acid to protonate nitric acid, driving the dehydration that generates the highly reactive nitronium ion (NO₂⁺). The strict thermal control (0–5°C) prevents the premature decomposition of the nitrating agent and suppresses oxidative cleavage of the acetyl group.
Substrate Solubilization & Addition:
Action: Dissolve 5.0 g of methyl 5-acetylsalicylate [2] in 15 mL of glacial acetic acid. Add this solution dropwise to the nitrating mixture over 30 minutes, maintaining the internal temperature below 5°C.
Causality: Glacial acetic acid serves as an inert, polar protic solvent that maintains substrate solubility without reacting with NO₂⁺. Dropwise addition controls the highly exothermic EAS reaction, preventing localized thermal spikes that could lead to ester hydrolysis or dinitration.
Reaction Maturation:
Action: Allow the reaction to stir at 5°C for 2 hours, then slowly warm to 15°C for an additional 30 minutes.
Causality: The extended low-temperature maturation ensures complete conversion of the starting material while strictly enforcing the kinetically favored C3 substitution.
Quenching and Precipitation:
Action: Pour the reaction mixture over 100 g of crushed ice under vigorous stirring.
Causality: The massive influx of cold water instantly quenches the reaction by diluting the acid catalyst and destroying residual NO₂⁺. The sudden increase in solvent polarity forces the hydrophobic, highly substituted product to crash out of solution as a crude yellow precipitate.
Filtration and Recrystallization:
Action: Filter the precipitate under vacuum, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from a hot ethanol/water (70:30) mixture.
Causality: Washing removes residual mineral acids that could degrade the product during storage. Recrystallization leverages the differential solubility of the target compound versus trace isomers, yielding a high-purity crystalline API intermediate.
Caption: Step-by-step regioselective nitration workflow and purification.
Trustworthiness: The Self-Validating Analytical System
A robust chemical protocol must be self-validating. To confirm that the nitration occurred exclusively at the C3 position (and not at the sterically hindered C4 or C6 positions), we rely on Nuclear Magnetic Resonance (¹H NMR) Spectroscopy as an absolute proof of structure.
The Causality of J-Coupling Validation
In the tetrasubstituted product (Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate), only two aromatic protons remain on the benzene ring: the proton at C4 and the proton at C6 .
Because these two protons are separated by one carbon (the C5-acetyl bearing carbon), they are situated meta to each other. In ¹H NMR, protons positioned meta to one another exhibit a very specific and distinct scalar coupling constant (J-coupling) of approximately 1.5 to 2.5 Hz .
If nitration incorrectly occurred at C4: The remaining protons at C3 and C6 would be para to each other, resulting in two singlets (J ≈ 0 Hz).
If nitration incorrectly occurred at C6: The remaining protons at C3 and C4 would be ortho to each other, resulting in two doublets with a large coupling constant (J ≈ 8 Hz).
The Validation Checkpoint: The appearance of two distinct doublets in the aromatic region (around 8.0 - 8.8 ppm) with a J-coupling of ~2.0 Hz provides mathematically absolute, self-validating proof that the nitration successfully and exclusively targeted the C3 position.
References
Exploratory
Analytical Characterization and Spectroscopic Profiling of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
Executive Summary Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate (CAS: 89586-15-2)[1] is a highly functionalized, poly-substituted aromatic building block. Characterized by a core benzene ring adorned with four distinct funct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate (CAS: 89586-15-2)[1] is a highly functionalized, poly-substituted aromatic building block. Characterized by a core benzene ring adorned with four distinct functional groups—an ester, a hydroxyl, a nitro, and an acetyl group—this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Its direct precursor, methyl 5-acetyl-2-hydroxybenzoate (also known as 5-acetyl methyl salicylate), is a well-documented intermediate utilized in the pharmaceutical industry for synthesizing bronchodilators and anti-inflammatory agents[2].
This technical guide provides an authoritative framework for the synthesis, isolation, and rigorous multi-modal spectroscopic characterization (NMR, IR, MS) of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate, ensuring analytical self-validation for drug development professionals.
Structural Rationale & Regiochemistry
Understanding the electronic environment of the precursor, methyl 5-acetyl-2-hydroxybenzoate, is critical for predicting both its reactivity and the resulting spectroscopic signatures of the nitrated product.
Directing Effects: The hydroxyl group (-OH) at the C2 position is a strong electron-donating group (EDG) via resonance, strongly activating the ortho (C3) and para (C5) positions toward electrophilic aromatic substitution.
Regioselectivity: Because the C5 position is already occupied by the acetyl group (-COCH₃), electrophilic nitration is exclusively directed to the C3 position.
Steric and Electronic Strain: The introduction of the nitro group (-NO₂) at C3 creates a highly electron-withdrawing environment that deshields the remaining aromatic protons (C4 and C6) and fundamentally alters the intramolecular hydrogen-bonding network between the C2-OH and the C1-ester carbonyl.
Experimental Protocol: Regioselective Nitration
To achieve high purity and avoid over-oxidation or ester hydrolysis, a mild nitration protocol using glacial acetic acid is preferred over harsher sulfuric acid conditions[3].
Step-by-Step Methodology
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (51.5 mmol) of methyl 5-acetyl-2-hydroxybenzoate in 50 mL of glacial acetic acid.
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Strict temperature control is required to prevent the formation of oxidative byproducts.
Electrophile Addition: Slowly add 3.5 mL of fuming nitric acid (HNO₃, >90%) dropwise via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C during the addition.
Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 4 hours. The solution will transition to a deep yellow/orange color.
Quenching: Pour the reaction mixture slowly into 200 mL of vigorously stirred crushed ice and water. A pale yellow precipitate will immediately form.
Isolation: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with three 50 mL portions of cold distilled water to remove residual acetic and nitric acids.
Purification: Recrystallize the crude product from boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize yield. Filter and dry the purified crystals under a high vacuum at 40 °C overnight.
Fig 1: Synthetic and analytical workflow for Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate.
Comprehensive Spectroscopic Characterization
The structural elucidation of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate relies on a self-validating system of spectroscopic data. The causality of each signal is detailed below.
Nuclear Magnetic Resonance (NMR)
¹H NMR Causality: The most diagnostic feature of the ¹H NMR spectrum is the presence of exactly two aromatic protons (H4 and H6). Because they are meta to each other, they exhibit a characteristic meta-coupling constant (
Hz). Both protons are highly deshielded; H4 is squeezed between the strongly electron-withdrawing nitro and acetyl groups, while H6 sits between the acetyl and ester groups. Furthermore, the hydroxyl proton at C2 is heavily deshielded ( > 11.0 ppm) due to strong intramolecular hydrogen bonding.
¹³C NMR Causality: The ¹³C spectrum must resolve all 10 distinct carbon environments. The two carbonyl carbons (ester and ketone) are easily distinguished, with the ketone carbonyl appearing further downfield (
195 ppm) compared to the ester carbonyl ( 169 ppm).
Fourier-Transform Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional group transformations. The introduction of the nitro group yields two intense, diagnostic bands corresponding to the asymmetric (
1535 cm⁻¹) and symmetric ( 1345 cm⁻¹) N-O stretching vibrations. The O-H stretch is characteristically broad and shifted to lower wavenumbers due to intramolecular hydrogen bonding.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) in negative mode is highly effective for this compound due to the acidic nature of the phenolic proton (enhanced by the electron-withdrawing nitro group). The exact mass for C₁₀H₉NO₆ is 239.0430 Da, yielding a prominent
ion at m/z 238.03.
Fig 2: Multi-modal spectroscopic logic confirming the 3-nitro regiochemistry.
Quantitative Data Summaries
The following tables summarize the expected quantitative spectroscopic data, providing a rapid reference standard for quality control and analytical verification.
Infrared Spectroscopic Fingerprinting of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate: A Mechanistic Guide
Executive Summary Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is a highly functionalized aromatic scaffold of significant interest in drug development and synthetic chemistry. The presence of multiple electron-withdrawing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is a highly functionalized aromatic scaffold of significant interest in drug development and synthetic chemistry. The presence of multiple electron-withdrawing groups (nitro, ester, acetyl) alongside an electron-donating, hydrogen-bonding capable hydroxyl group creates a complex vibrational environment. This whitepaper provides an in-depth mechanistic guide to interpreting the Infrared (IR) spectrum of this molecule, focusing on the causality behind spectral shifts, intramolecular interactions, and self-validating experimental protocols required for high-fidelity data acquisition.
Theoretical Framework & Vibrational Causality
To accurately interpret the IR spectrum of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate, one must look beyond isolated functional group frequencies and analyze the molecule as a dynamic, interacting system.
The Hydroxyl (-OH) and Competitive Intramolecular Hydrogen Bonding
In a standard, unhindered phenol, the free O-H stretching vibration appears as a sharp peak near 3600 cm⁻¹ [5]. However, in this specific molecular architecture, the 2-hydroxyl group is sterically sandwiched between the 1-methyl ester and the 3-nitro group. This creates a competitive intramolecular hydrogen-bonding environment.
While the hydroxyl proton can interact with the adjacent nitro oxygen, the hydrogen bond to the ester carbonyl oxygen is thermodynamically favored. This forms a highly stable, resonance-assisted six-membered chelate ring, a phenomenon thoroughly documented in methyl salicylate derivatives [1].
Causality: The electron density from the hydroxyl oxygen is pulled toward the hydrogen bond, weakening the covalent O-H bond. This shifts the O-H stretching frequency drastically downward (3100–3200 cm⁻¹) and broadens the peak due to the distribution of vibrational micro-states.
The Carbonyls (Ester and Acetyl)
The molecule contains two distinct carbonyl (C=O) environments, both of which are subject to unique electronic effects:
1-Methyl Ester: A typical aliphatic ester absorbs near 1735–1750 cm⁻¹ [5]. However, because the ester carbonyl acts as the primary hydrogen bond acceptor for the 2-hydroxyl group, its double-bond character is reduced. This shifts the absorption downward to approximately 1670–1690 cm⁻¹ [1].
5-Acetyl Group: As an aromatic ketone, the acetyl carbonyl is conjugated with the benzene ring, which delocalizes the π-electrons and lowers the stretching frequency to the 1680–1690 cm⁻¹ range. Consequently, the ester and acetyl carbonyl peaks may heavily overlap, appearing as a single broadened or bifurcated strong band.
The Nitro Group (-NO₂)
Nitroaromatics exhibit highly diagnostic symmetric and asymmetric stretching bands driven by the massive change in dipole moment during the N-O bond vibration [3].
Causality: The asymmetric stretch (
) typically occurs between 1550–1475 cm⁻¹, while the symmetric stretch () appears between 1360–1290 cm⁻¹[2, 4]. The strong electron-withdrawing nature of the nitro group also stiffens the aromatic ring, subtly shifting the aromatic C=C skeletal vibrations. Furthermore, the nitro group exhibits a scissoring bending vibration near 850 cm⁻¹, which can dominate the fingerprint region [4].
Logical relationship of intramolecular hydrogen bonding and IR peak shifts.
Quantitative Spectral Assignments
The following table synthesizes the expected theoretical frequencies against the empirically adjusted frequencies based on the mechanistic causality outlined above.
Functional Group
Theoretical Frequency (cm⁻¹)
Expected Empirical Frequency (cm⁻¹)
Intensity & Shape
Causality / Mechanistic Note
O-H Stretch
3600 - 3500
3200 - 3100
Broad, Medium
Weakened covalent bond due to strong intramolecular H-bonding with ester C=O.
Ester C=O Stretch
1750 - 1735
1690 - 1670
Sharp, Strong
Downward shift due to acting as the primary H-bond acceptor.
Acetyl C=O Stretch
1700 - 1680
1690 - 1680
Sharp, Strong
Aromatic ketone conjugation lowers frequency; overlaps with ester C=O.
NO₂ Asym. Stretch
1550 - 1500
1540 - 1520
Sharp, Strong
Large dipole moment change; highly diagnostic for nitroaromatics.
NO₂ Sym. Stretch
1360 - 1290
1350 - 1330
Sharp, Strong
In-phase stretching of N-O bonds.
C-O Stretch (Ester)
1300 - 1100
1250 - 1200
Sharp, Strong
Coupled with C-C stretching in the ester moiety.
Aromatic C=C
1600 - 1400
1600, 1580, 1450
Sharp, Medium
In-ring skeletal vibrations, slightly stiffened by EWGs.
To accurately capture the nuanced shifts caused by intramolecular hydrogen bonding, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the preferred methodology.
Expertise Note: Traditional KBr pellet pressing is heavily discouraged for this molecule. The extreme pressure used to form KBr pellets can induce polymorphic phase changes that artificially disrupt or alter the intramolecular hydrogen-bonding network. Furthermore, KBr is highly hygroscopic; absorbed moisture will produce a broad O-H band at ~3300 cm⁻¹ and a water bending band at ~1640 cm⁻¹, directly interfering with the most critical diagnostic regions of this molecule.
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to flash-evaporate completely.
Atmospheric Purge: Purge the spectrometer continuously with dry nitrogen.
Causality: Atmospheric water vapor and CO₂ absorb strongly in the IR region. Removing these is critical to prevent spectral interference with the sample's O-H and C=O bands.
Self-Validation Check: The background spectrum must exhibit a flat baseline with no negative peaks or residual CO₂ bands (2350 cm⁻¹). If artifacts remain, the purge is incomplete; extend the purge time and re-run the background.
Phase 2: Sample Acquisition
Deposition: Deposit 1-2 mg of crystalline Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate directly onto the center of the ATR crystal.
Compression: Apply consistent pressure using the ATR anvil until the built-in pressure gauge indicates optimal contact.
Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample (typically 0.5 - 2 µm depth). Inconsistent pressure leads to poor signal-to-noise (S/N) ratios.
ATR Correction: Apply an ATR correction algorithm via the instrument software.
Causality: ATR spectra exhibit depth-of-penetration artifacts where lower frequency bands appear artificially more intense than higher frequency bands. This correction normalizes the spectrum to resemble a standard transmission spectrum.
Baseline Normalization: Apply an automatic baseline correction.
Self-Validation Check: Ensure the S/N ratio exceeds 1000:1 and the maximum absorbance does not exceed 1.2 AU to maintain detector linearity.
ATR-FTIR experimental workflow for high-fidelity spectral acquisition.
References
Infrared spectra of hydrogen-bonded salicylic acid and its derivatives. Methyl salicylate. Canadian Journal of Chemistry. URL:[Link]
IR Absorption Frequencies. Northern Illinois University (NIU) Department of Chemistry and Biochemistry. URL:[Link]
Exploratory
Mass spectrometry fragmentation pattern of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Profiling of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate Executive Summary Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate (Chemical Formula: , Exact Mass: 239.0...
, Exact Mass: 239.0430 Da) is a highly functionalized aromatic compound featuring four distinct functional groups: a methyl ester, a phenolic hydroxyl, a nitro group, and an acetyl group. In the context of drug development and metabolomics, understanding the gas-phase unimolecular dissociation of such polyfunctional molecules is critical for structural elucidation and quantitative assay development.
This whitepaper dissects the electrospray ionization (ESI) dynamics and collision-induced dissociation (CID) fragmentation pathways of this compound. By leveraging established mass spectrometry rules for salicylates, nitroaromatics, and acetophenones, we provide a self-validating analytical framework and step-by-step protocols for its robust characterization.
Structural Anatomy & Ionization Dynamics (Causality of Method Selection)
In mass spectrometry, the choice of ionization mode is dictated by the analyte's proton affinity and gas-phase acidity. For Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate, Negative Electrospray Ionization (ESI-) is unequivocally the optimal mode.
The Causality:
The phenolic hydroxyl group (-OH) at the C2 position is rendered exceptionally acidic due to the synergistic electron-withdrawing effects of the ortho-nitro group (-NO2) and the para-acetyl group (-COCH3). Upon exposure to a basic or neutral ESI droplet environment, the molecule readily deprotonates to form a highly resonance-stabilized phenoxide anion
at m/z 238.035[1]. Attempting positive mode (ESI+) would result in poor ionization efficiency and extensive in-source fragmentation, compromising the limit of detection (LOD).
Core Fragmentation Pathways: A Mechanistic Breakdown
Upon isolation of the precursor ion (
238.035) in the first quadrupole (Q1) and subsequent acceleration into the collision cell, the molecule undergoes competitive fragmentation. The resulting MS/MS spectrum is governed by three primary structural features:
Pathway A: The Salicylate "Ortho Effect"
The spatial proximity of the C2-phenoxide and the C1-methyl ester triggers a classic "ortho effect"[2],[3]. Under low-to-medium collision energies, a hydrogen transfer occurs, followed by the nucleophilic attack of the phenoxide oxygen onto the ester carbonyl. This results in the rapid expulsion of a neutral methanol molecule (32 Da) , yielding a highly stable, bicyclic lactone-like fragment at
The C5-acetyl group behaves analogously to deprotonated acetophenones[5],[6]. Rather than losing a methyl radical (which is energetically unfavorable for even-electron anions in ESI), the acetyl moiety undergoes a four-membered cyclic transition state to eliminate a neutral ketene molecule (
, 42 Da) . This yields a fragment at 196.024 .
Pathway C: Nitro-Nitrite Isomerization
Nitroaromatics are notorious for their complex gas-phase rearrangements[7],[1]. Under collisional activation, the
group isomerizes to a nitrite ester (). The weak O-NO bond then undergoes homolytic cleavage, expelling a nitric oxide radical (, 30 Da) to form an odd-electron radical anion at 208.035 [8].
To ensure reproducibility and high signal-to-noise ratios, the following step-by-step methodology must be adhered to. This protocol utilizes a volatile buffer system specifically optimized to prevent ion suppression in negative mode[10].
Step 1: Sample Preparation
Accurately weigh 1.0 mg of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate reference standard.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock solution to a working concentration of 100 ng/mL using a diluent of 50:50 Acetonitrile : Water (v/v). Note: Avoid highly acidic diluents to maintain the analyte in a state amenable to deprotonation.
Step 2: UHPLC Separation Parameters
Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[10].
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.5). Crucial: Do not use Formic Acid, as strong acids suppress the ionization of phenols in ESI-.[10]
Mobile Phase B: 100% Acetonitrile.
Gradient: Isocratic elution at 10% A / 90% B for high-throughput screening, or a rapid gradient from 5% B to 95% B over 3 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
Step 3: Mass Spectrometer Source Optimization (Triple Quadrupole)
Ionization Mode: ESI Negative.
Capillary Voltage: -2.5 kV (Keep low to prevent corona discharge).
Desolvation Temperature: 400 °C.
Desolvation Gas Flow: 800 L/hr (Nitrogen).
Cone Voltage / Declustering Potential: 25 V (Optimize via direct infusion to maximize the
238 precursor without inducing in-source fragmentation).
Step 4: MRM Acquisition Setup
Program the mass spectrometer to monitor the following transitions:
Quantifier:
(Collision Energy: 15 eV).
Qualifier 1:
(Collision Energy: 20 eV).
Qualifier 2:
(Collision Energy: 25 eV).
Set the dwell time to 50 ms per transition to ensure adequate data points across the chromatographic peak.
Fig 2: Step-by-step LC-ESI-MS/MS analytical workflow for nitrobenzoate derivatives.
References
uni-bielefeld.
Application Notes and Protocols: Mass Spectrometry Fragmentation of Acetophenone
Benchchem
URL
Mass spectra of acetophenone in the molecular ion region
ResearchGate
URL
Mass spectrometry in structural and stereochemical problems—CCXXIII: ortho interactions of nitro groups
Scilit
URL
Mass Spectrometry of Nitro and Nitroso Compounds
ResearchGate
URL
Mass spectrometry of analytical derivatives. 2.
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry
ResearchGate
URL
The observation of the rotational spectra of salicylic acid, methyl salicylate and methyl 2-methoxybenzoate...
Dokumen.
A Rapid LC-ESI-MS/MS Method for the Quantitation of Salicylic Acid, an Active Metabolite of Acetylsalicylic Acid
ResearchGate
URL
Physicochemical Profiling: Electronic and Steric Dynamics
Title: Physicochemical Properties of Substituted Nitrobenzoates: A Technical Guide for Drug Development Executive Summary Substituted nitrobenzoates are a highly versatile class of organic compounds characterized by a be...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Physicochemical Properties of Substituted Nitrobenzoates: A Technical Guide for Drug Development
Executive Summary
Substituted nitrobenzoates are a highly versatile class of organic compounds characterized by a benzene ring functionalized with at least one nitro group (-NO₂) and a carboxylate/carboxylic acid group. In drug development and medicinal chemistry, the nitrobenzoate scaffold is prized for its highly tunable physicochemical properties, which allow scientists to precisely modulate lipophilicity, acidity, and electronic distribution. This technical guide explores the fundamental physicochemical properties of these compounds, their mechanistic applications in biological and electrocatalytic systems, and provides field-proven experimental workflows for their synthesis and evaluation.
The physicochemical behavior of substituted nitrobenzoates is governed primarily by the strong electron-withdrawing nature of the nitro group. The positioning of this group (ortho, meta, or para) relative to the carboxylic acid dictates the molecule's acidity (pKa) and its reactivity profile[1].
The Ortho Effect: 2-Nitrobenzoic acid is significantly more acidic than its isomers[1]. The bulky nitro group at the ortho position forces the carboxylic acid group out of the plane of the aromatic ring. This steric hindrance disrupts the resonance between the carboxyl group and the ring, leading to a more stable carboxylate anion upon deprotonation by minimizing electron repulsion[1].
Inductive vs. Resonance Effects: In 4-nitrobenzoic acid (para-isomer), the nitro group exerts both a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M), effectively delocalizing the negative charge of the carboxylate anion[1]. Conversely, in 3-nitrobenzoic acid (meta-isomer), the resonance effect does not operate, leaving only the inductive effect to stabilize the anion[1].
Multi-Substitution: Compounds like 3,5-dinitrobenzoic acid leverage the combined inductive effects of two meta-nitro groups, resulting in a highly acidic profile[2].
Table 1: Comparative Physicochemical Properties of Nitrobenzoic Acid Isomers
Compound
Substitution Position
pKa (Water, 25°C)
Melting Point (°C)
Primary Electronic Effect on Carboxylate
Benzoic Acid
Unsubstituted
4.20
122
N/A
2-Nitrobenzoic Acid
Ortho
~2.17
146–148
Steric hindrance (Ortho effect) + Inductive
3-Nitrobenzoic Acid
Meta
~3.46
139–141
Inductive (-I) only
4-Nitrobenzoic Acid
Para
~3.41
237–242
Inductive (-I) + Resonance (-M)
3,5-Dinitrobenzoic Acid
Di-Meta
~2.85
204–206
Strong combined Inductive (-I)
(Data synthesized from experimental pKa and property datasets[2],[1],[3])
Fig 1: Logical relationship between nitro group positioning and resulting acidity.
Mechanistic Applications in Drug Discovery and Electroanalysis
Antimycobacterial Activity (Targeting DprE1)
Substituted nitrobenzoates, particularly the 3,5-dinitrobenzoate derivatives, have demonstrated potent activity against Mycobacterium tuberculosis[4]. The mechanism of action is closely tied to the nitroaromatic moiety, which acts as a prodrug. In the mycobacterial cell, the nitro group is reduced by the FAD-dependent enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), forming a reactive nitroso intermediate that covalently binds to a critical cysteine residue in the enzyme's active site[4]. This covalent inhibition halts the synthesis of arabinogalactan, a vital component of the mycobacterial cell wall. The high lipophilicity of esterified 3,5-dinitrobenzoates ensures excellent penetration through the lipid-rich mycobacterial envelope[4].
Nanostructured Electrocatalytic Platforms
Beyond biological inhibition, the reducible nature of the nitro group makes substituted nitrobenzoates ideal for electroanalytical applications[5]. For instance, 4-(pyren-1-yl)-butyl-substituted nitrobenzoates can be synthesized to contain an adsorptive tail that interacts via π-π stacking with multi-walled carbon nanotubes (MWCNTs)[5]. When applied to a glassy carbon electrode, the nitro groups can be electrochemically reduced to hydroxylamine moieties, generating an in situ electrocatalytic redox couple. This platform is highly effective for the amperometric determination of biomolecules like NADH, offering low limits of detection and excellent reproducibility[5].
Experimental Methodologies
Protocol 1: Synthesis and Selective Purification of 3,5-Dinitrobenzoic Acid
This protocol details the nitration of benzoic acid. The causality behind the purification step relies on the specific pKa of the target molecule (2.85), allowing for selective deprotonation without degrading acid-sensitive ester byproducts[2],[6].
Nitration Reaction: In a dry reaction vessel, dissolve 10 g of benzoic acid in 50 mL of concentrated sulfuric acid under continuous stirring.
Reagent Addition: Heat the mixture to 60°C. Slowly add 15 mL of fuming nitric acid dropwise, ensuring the internal temperature does not exceed 85°C to prevent runaway oxidation[2].
Thermal Cycling: Maintain the reaction at 80–85°C for 1 hour, increase to 100°C for 30 minutes, and finally ramp to 135°C for 2 hours to drive the second nitration to completion[2].
Precipitation: Allow the mixture to cool slightly, then pour it over 500 g of crushed ice. The sudden drop in solubility will force the crude 3,5-dinitrobenzoic acid to precipitate[2].
Selective Mild Basic Extraction (Validation Step): To separate the highly acidic 3,5-dinitrobenzoic acid from less acidic mononitrated impurities, dissolve the crude solid in an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous base like sodium bicarbonate (NaHCO₃). Because the pKa of 3,5-dinitrobenzoic acid is ~2.85, it will be readily deprotonated by bicarbonate and partition into the aqueous layer as a sodium salt[6].
Acidification and Recovery: Acidify the aqueous layer with 1M HCl to precipitate the pure 3,5-dinitrobenzoic acid. Filter, wash with 50% ethanol, and dry under vacuum. Expected yield: ~70%[2].
Fig 2: Step-by-step workflow for the synthesis and pKa-driven purification of 3,5-dinitrobenzoic acid.
Protocol 2: Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay
To evaluate the biological efficacy of synthesized nitrobenzoate derivatives, a self-validating Resazurin Microtiter Assay (REMA) is employed. The use of resazurin provides a visual, colorimetric validation of cell viability.
Compound Preparation: Dissolve the substituted nitrobenzoate derivative in DMSO to create a 10 mg/mL stock solution.
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase).
Inoculation: Add 100 µL of M. tuberculosis inoculum (adjusted to an OD600 of 0.05) to each well. Include a positive control (e.g., Isoniazid) and a negative control (DMSO only).
Incubation: Seal the plate and incubate at 37°C for 7 days.
Colorimetric Validation: Add 30 µL of a 0.02% resazurin solution to each well and incubate for an additional 24–48 hours.
Data Interpretation: Viable mycobacteria will reduce the blue resazurin dye to a pink, fluorescent resorufin product. The MIC is defined as the lowest concentration of the nitrobenzoate compound that prevents the color change from blue to pink, indicating complete inhibition of mycobacterial growth.
References
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI.[Link]
Nanotechnology-based pharmaceutical electroanalysis: from traditional electrodes to nanotechnology-based platforms. ResearchGate.[Link]
Advanced Methodologies in the Synthesis and Structural Elucidation of Novel Nitroaromatic Compounds
Executive Summary Nitroaromatic compounds represent a cornerstone in modern medicinal chemistry and drug development. From antitubercular agents like pretomanid to cutting-edge hypoxia-activated prodrugs for solid tumors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitroaromatic compounds represent a cornerstone in modern medicinal chemistry and drug development. From antitubercular agents like pretomanid to cutting-edge hypoxia-activated prodrugs for solid tumors, the nitro group (–NO
) serves as a critical pharmacophore. Its strong electron-withdrawing nature fundamentally alters the electronic landscape of the parent arene, enabling specific, target-driven biological interactions. This technical guide delineates the modern paradigm of nitroarene synthesis—transitioning from archaic mixed-acid methods to precision transition-metal catalysis—and provides a comprehensive framework for their structural elucidation and biological application.
Mechanistic Rationale: The Shift to Transition-Metal Catalysis
Historically, the synthesis of nitroarenes relied on electrophilic aromatic substitution utilizing a harsh mixture of concentrated nitric and sulfuric acids. This traditional approach is fraught with critical drawbacks: poor regioselectivity, high rates of over-nitration, and severe functional group intolerance that limits its utility in late-stage functionalization of complex drug candidates 1.
To circumvent these limitations, transition-metal-catalyzed cross-coupling nitrations have emerged as the superior alternative 1. Recent breakthroughs utilize palladium catalysis paired with organic nitro sources, such as
-nitrostyrenes. These organic reagents act as mild surrogates for the nitronium ion, enabling absolute regiocontrol (directed by a pre-existing halide) and exceptional functional group tolerance 2.
Table 1: Quantitative Comparison of Nitration Methodologies
Metric
Traditional Mixed-Acid Nitration
Pd-Catalyzed Transfer Nitration
Typical Yield
40% – 65% (often complex mixtures)
75% – 95%
Regioselectivity
Poor (thermodynamic ortho/para mixtures)
Excellent (100% directed by leaving group)
Functional Group Tolerance
Very Low (oxidizes alcohols, hydrolyzes esters)
High (tolerates esters, ethers, heterocycles)
Reaction Temperature
0°C to Reflux (highly exothermic/dangerous)
80°C – 100°C (controlled heating)
E-Factor (Waste)
> 50 (massive acidic aqueous waste)
< 10 (catalytic, recyclable solvents)
Experimental Methodology: Palladium-Catalyzed Transfer Nitration
The following protocol details the synthesis of a regiochemically pure nitroarene from an aryl bromide. It is designed as a self-validating system , ensuring that the researcher can confirm the success of each phase before proceeding.
Caption: Synthetic and analytical workflow for the development of novel nitroaromatic compounds.
Step-by-Step Execution & Causality
1. Preparation of the Catalytic Complex
Action: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(cod)Cl
(5 mol%) and BuBrettPhos (6 mol%).
Causality: Pd(cod)Cl
is selected as an air-stable Pd(II) precatalyst that readily reduces to the active Pd(0) species. The ligand, BuBrettPhos, is strictly required because its extreme steric bulk forces the palladium center into a highly reactive conformation, which accelerates the otherwise thermodynamically challenging reductive elimination step to form the C–N bond [[2]]().
2. Addition of Reagents
Action: Add the aryl bromide (1.0 equiv),
-nitrostyrene (2.0 equiv), and anhydrous KPO (2.0 equiv).
Causality: K
PO serves a dual mechanistic purpose: it neutralizes the catalytic cycle and facilitates the base-promoted release of nitrous acid from -nitrostyrene, generating the active nitrite nucleophile in situ2.
3. Solvent Addition and Reaction Execution
Action: Suspend the mixture in anhydrous trifluorotoluene (PhCF
, 0.2 M). Seal the tube, remove from the glovebox, and stir at 90°C for 16 hours.
Causality: Trifluorotoluene is critical to the reaction's success. Its fluorinated nature stabilizes polar transition states and significantly enhances the solubility of the in situ generated inorganic nitrite species, which would otherwise crash out in standard non-polar solvents like toluene 2.
Action: Filter the cooled mixture through a short pad of Celite to remove palladium black and phosphate salts. Concentrate under reduced pressure. Dissolve a 5 mg sample in CDCl
and acquire a rapid H NMR spectrum.
Validation: Identify the diagnostic downfield shift (
+0.6 to +1.2 ppm) of the protons ortho to the newly installed nitro group. Calculate the spectroscopic yield against an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate the reaction efficiency before committing resources to column chromatography.
Structural Elucidation of Nitroarenes
Confirming the exact regiochemistry and electronic structure of the synthesized nitroaromatic is paramount for downstream biological testing. The strong electron-withdrawing nature of the –NO
group provides highly diagnostic spectroscopic signatures. While H and C NMR show characteristic deshielding, N NMR provides unambiguous, definitive proof of the nitro group's presence, with chemical shifts clearly distinguishable from other nitrogenous functional groups 3.
Table 2: Quantitative Analytical Parameters for Nitroaromatic Elucidation
N chemical shifts are referenced to external nitromethane (CHNO at 0 ppm).
Biological Application: Bioreductive Activation in Hypoxia
In drug development, nitroaromatics are heavily utilized as hypoxia-activated prodrugs and in Gene-Directed Enzyme Prodrug Therapy (GDEPT) [[4]](). The mechanism of action relies entirely on the unique redox properties of the nitro group.
Under normal oxygen levels (normoxia), cellular nitroreductases reduce the prodrug to a nitro radical anion. However, oxygen rapidly oxidizes this radical back to the parent nitro compound, producing superoxide anions in a harmless process known as "futile cycling" 5, 4. Conversely, in the hypoxic microenvironment characteristic of solid tumors, the absence of oxygen allows the radical anion to undergo further, irreversible reduction to a nitroso intermediate, a hydroxylamine, and finally a highly cytotoxic amine effector 5.
Caption: Bioreductive activation pathway of nitroaromatic prodrugs in hypoxic tumor microenvironments.
References
1.[1] Recent advances in transition metal-catalyzed C(sp2)-H nitration - ResearchGate - 1
2.[5] Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO - 5
3.[6] 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC - 6
4.[4] Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI - 4
5.[2] Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents - Chemistry Letters | Oxford Academic - 2
Application Note: Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate as a Trifunctional Scaffold in Advanced Drug Discovery
Introduction & Structural Rationale In the pursuit of novel active pharmaceutical ingredients (APIs), the selection of a versatile, highly functionalized starting material is paramount. Methyl 5-acetyl-2-hydroxy-3-nitrob...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In the pursuit of novel active pharmaceutical ingredients (APIs), the selection of a versatile, highly functionalized starting material is paramount. Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate (CAS: 89586-15-2) represents a privileged, trifunctional building block designed for the rapid assembly of complex heterocyclic libraries.
The architectural brilliance of this molecule lies in its three orthogonally reactive zones:
The C5-Acetyl Group: Primed for Claisen-Schmidt condensations to form chalcones, pyrazoles, or pyrimidines.
The C2-Hydroxyl & C3-Nitro Core: A direct precursor to ortho-aminophenols, enabling the heteroannulation of benzoxazoles—a pharmacophore widely recognized for its profound anticancer, antimicrobial, and CNS activities[1].
The C1-Methyl Ester: Available for late-stage saponification or amidation to fine-tune aqueous solubility and target-binding affinity.
Physicochemical Properties & Data Summary
Understanding the baseline properties of the intermediate is critical for downstream solvent selection and purification. The strong intramolecular hydrogen bond between the C2-hydroxyl and the C1-carbonyl/C3-nitro groups significantly influences its planarity and solubility profile, a phenomenon well-documented in closely related structural analogs[2].
The synthesis of this intermediate from methyl salicylate relies on a highly predictable sequence of electrophilic aromatic substitutions. Following the initial Friedel-Crafts acylation at the C5 position (directed para by the strongly activating C2-hydroxyl group), the intermediate is subjected to nitration.
Why does nitration occur exclusively at C3?
The regioselectivity is a textbook example of synergistic directing effects:
The C2-hydroxyl group is strongly activating and directs the incoming nitronium ion (
) to the ortho positions (C1 is occupied, leaving C3).
The C1-ester and C5-acetyl groups are deactivating and direct meta. The C3 position is perfectly meta to both the ester and the acetyl group.
Thus, all three existing substituents cooperatively funnel the electrophile exclusively to the C3 position, resulting in a near-quantitative regiochemical yield without the need for complex chromatographic separations.
Orthogonal Reactivity & Synthetic Workflow
The true value of methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is realized when its functional groups are manipulated in a specific sequence. To synthesize a benzoxazole-chalcone hybrid, the C5-acetyl group is first derivatized via an aldol condensation. Subsequently, the C3-nitro group is chemoselectively reduced and cyclized.
Figure 1: Orthogonal reactivity zones of methyl 5-acetyl-2-hydroxy-3-nitrobenzoate.
Figure 2: Synthetic workflow from methyl salicylate to benzoxazole-chalcone hybrid APIs.
Detailed Experimental Protocols
As a self-validating system, the following protocols incorporate causality-driven solvent choices and In-Process Quality Control (IPC) steps to ensure high reproducibility and yield.
Protocol A: Regioselective Nitration (Synthesis of the Core Scaffold)
Objective: Convert methyl 5-acetyl-2-hydroxybenzoate to methyl 5-acetyl-2-hydroxy-3-nitrobenzoate.
Preparation: Dissolve 10.0 mmol of methyl 5-acetyl-2-hydroxybenzoate in 15 mL of glacial acetic acid.
Causality: Glacial acetic acid is chosen over sulfuric acid to moderate the activity of the nitronium ion, preventing oxidative cleavage of the acetyl group and avoiding over-nitration.
Nitration: Cool the solution to 0–5 °C in an ice bath. Dropwise, add a mixture of fuming nitric acid (11.0 mmol) and glacial acetic acid (5 mL) over 30 minutes, strictly maintaining the internal temperature below 10 °C.
Reaction & IPC: Stir the mixture at room temperature for 2 hours.
IPC Check: Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a distinct, bright yellow spot under UV (254 nm) due to the extended chromophore of the nitroaromatic system.
Workup: Pour the mixture over 100 g of crushed ice. Filter the resulting yellow precipitate, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol to yield pure crystals.
Objective: Reduce the C3-nitro group to an amine without disrupting a pre-installed C5-chalcone (alpha,beta-unsaturated ketone), followed by cyclization.
Chemoselective Reduction: Dissolve 5.0 mmol of the C5-chalcone derivative of methyl 5-acetyl-2-hydroxy-3-nitrobenzoate in 30 mL of absolute ethanol. Add 25.0 mmol (5 equivalents) of Stannous Chloride dihydrate (
).
Causality: Standard catalytic hydrogenation (Pd/C,
) would undesirably reduce the chalcone's alkene bond. in a non-acidic, non-aqueous medium is highly chemoselective for aromatic nitro groups, leaving alkenes and carbonyls completely intact[3].
Heating: Reflux the mixture at 70 °C under an inert nitrogen atmosphere for 2 hours.
Workup: Cool the mixture and pour it into ice water. Basify carefully with saturated aqueous
to pH 8 to precipitate tin salts. Extract the free ortho-aminophenol with ethyl acetate (3 x 20 mL).
Heteroannulation: Concentrate the organic layer and immediately dissolve the crude ortho-aminophenol in 15 mL of trimethyl orthoformate (which acts as both solvent and one-carbon cyclization reagent). Add a catalytic amount of p-toluenesulfonic acid (pTSA) and reflux for 3 hours to yield the benzoxazole core[1].
References
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. URL: [Link]
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. URL: [Link]
Devrani, N., & Singh, N. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33(3), 1-33. URL: [Link]
Application Note: Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate as a Multivalent Scaffold in Heterocyclic Drug Discovery
Executive Summary In modern drug discovery, the rapid generation of diverse heterocyclic libraries relies heavily on highly functionalized, multivalent building blocks. Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate (CAS: 895...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the rapid generation of diverse heterocyclic libraries relies heavily on highly functionalized, multivalent building blocks. Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate (CAS: 89586-15-2) serves as an exceptional scaffold due to its orthogonal reactivity profile. This application note details the strategic utilization of its three primary functional handles—the ortho-nitrophenol system, the C5-acetyl group, and the C1-methyl ester—to synthesize complex benzoxazole and pyrazoline derivatives.
Structural Rationale & Reactivity Profile
The architectural power of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate lies in the spatial arrangement of its substituents, allowing for independent, site-specific transformations:
C2-Hydroxyl & C3-Nitro: The strict ortho-relationship makes this an ideal precursor for benzoxazole core structures. Reduction of the nitro group yields an ortho-aminophenol, which readily undergoes condensation with orthoesters or aldehydes (1)[1].
C5-Acetyl: Acting as a nucleophilic enolate precursor, the acetyl group is primed for Claisen-Schmidt condensations to form chalcones, which can subsequently be cyclized into pyrazolines, isoxazoles, or pyrimidines.
C1-Methyl Ester: Provides a stable handle during initial cyclizations, which can later be saponified or directly amidated for late-stage lead optimization.
Orthogonal Synthetic Workflows & Causality
Workflow 1: Benzoxazole Synthesis via Nitro Reduction
Causality & Experimental Design:
The reduction of the C3-nitro group to an amine generates the critical ortho-aminophenol intermediate. While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reduction, the presence of the C5-acetyl group poses a significant risk of over-reduction to a secondary alcohol. Therefore, utilizing Iron powder in Acetic Acid (Fe/AcOH) provides a highly chemoselective reduction pathway that strictly preserves the acetyl moiety (2)[2]. Subsequent cyclization with an orthoester under acidic catalysis rapidly constructs the benzoxazole core.
Workflow 2: Chalcone and Pyrazoline Synthesis via the C5-Acetyl Group
Causality & Experimental Design:
The C5-acetyl group is designed for aldol condensations. However, standard base-catalyzed conditions (e.g., NaOH/EtOH) often lead to the undesired hydrolysis of the C1-methyl ester and are sterically/electronically hindered by the deprotonation of the C2-hydroxyl group (forming a less reactive phenoxide). To circumvent this, a Lewis acid-mediated Claisen-Schmidt condensation using Boron trifluoride etherate (BF₃·OEt₂) regioselectively activates the aldehyde carbonyl. This allows the condensation to proceed at room temperature with excellent yields while protecting the ester and phenol groups (3)[3].
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Synthesis of Benzoxazole Derivatives
Note: This is a self-validating protocol. The aminophenol intermediate is highly prone to air oxidation; immediate in situ cyclization is required to prevent degradation.
Step 1: Chemoselective Nitro Reduction
Dissolve Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate (1.0 eq, 10 mmol) in a 1:1 mixture of Methanol and Glacial Acetic Acid (40 mL).
Add Iron powder (5.0 eq, 50 mmol) portion-wise at room temperature under vigorous stirring.
Heat the mixture to 70°C and stir for 2 hours.
Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the distinct yellow nitro starting material and the appearance of a highly fluorescent blue/green spot under UV (254 nm) indicates complete reduction.
Filter the hot mixture through a tightly packed Celite pad to remove iron residues, washing the pad with hot methanol (2 x 15 mL).
Concentrate the filtrate under reduced pressure to afford the crude 3-amino-2-hydroxybenzoate intermediate. Do not purify; proceed immediately to Step 2.
Step 2: Benzoxazole Cyclization
Dissolve the crude intermediate in triethyl orthoformate (3.0 eq).
Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.1 eq).
Reflux the reaction mixture at 110°C for 4 hours.
Cool to room temperature, quench with saturated aqueous NaHCO₃ (30 mL), and extract with Dichloromethane (3 x 20 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the substituted benzoxazole.
Protocol B: Lewis Acid-Mediated Pyrazoline Synthesis
Dissolve Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate (1.0 eq, 5 mmol) and the desired aryl aldehyde (1.1 eq, 5.5 mmol) in anhydrous Dichloromethane (DCM, 25 mL).
Cool the mixture to 0°C under an inert Argon atmosphere.
Dropwise add BF₃·OEt₂ (2.0 eq, 10 mmol).
Stir the reaction mixture at room temperature for 12–24 hours.
Self-Validation: A distinct color shift to deep red/orange indicates the formation of the extended conjugated chalcone system.
Quench the reaction by pouring it into crushed ice (50 g). Extract with DCM (3 x 20 mL), wash with brine, dry over Na₂SO₄, and evaporate to isolate the chalcone.
Step 2: Pyrazoline Cyclization
Dissolve the synthesized chalcone (1.0 eq) in absolute Ethanol (20 mL).
Add Hydrazine hydrate (80% aqueous, 3.0 eq) and a catalytic amount of Glacial Acetic Acid (0.5 mL).
Reflux the mixture for 6 hours.
Cool the reaction to 0°C. The pyrazoline derivative typically precipitates as a microcrystalline solid. Filter, wash with cold ethanol, and dry under a vacuum.
Quantitative Data Summary
Reaction Step
Reagents & Conditions
Chemoselectivity Focus
Typical Yield
Reaction Time
Nitro Reduction
Fe powder, MeOH/AcOH (1:1), 70°C
Preserves C5-Acetyl group
85–92%
2 h
Benzoxazole Cyclization
HC(OEt)₃, cat. p-TSA, 110°C
Targets ortho-aminophenol
75–88%
4 h
Claisen-Schmidt
Ar-CHO, BF₃·OEt₂, DCM, 0°C to RT
Prevents ester hydrolysis
80–95%
12–24 h
Pyrazoline Formation
NH₂NH₂·H₂O, EtOH, Reflux
Targets enone system
70–85%
6 h
Mechanistic Pathways
Caption: Divergent synthetic workflows for Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate.
Caption: Mechanistic pathway of benzoxazole formation from an ortho-aminophenol intermediate.
References
Title: A New Chemical Access for 3′-Acetyl-4′-hydroxychalcones Using Borontrifluoride-etherate via a Regioselective Claisen-Schmidt Condensation
Source: ResearchGate / Elsevier
URL:3
Title: Synthesis, Characterization and Biological Evaluation of Novel 1,2-Benzoxazole Derivatives
Source: International Journal of Pharmaceutical Sciences and Research (IJPSR)
URL:1
Title: Benzo-fused heterocyclic derivatives useful as agonists of GPR120 (US10155737B2)
Source: Google Patents
URL:2
Application Note: Chemoselective Derivatization of the Acetyl Group in Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate via α-Effect Nucleophiles
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide a self-validating, chemoselective methodology for the derivatization of the C5-acetyl moiety without compromis...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Objective: To provide a self-validating, chemoselective methodology for the derivatization of the C5-acetyl moiety without compromising the structural integrity of the surrounding ester, phenol, and nitro functional groups.
Executive Rationale & Structural Dynamics
Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is a highly functionalized aromatic scaffold containing four distinct reactive centers: a methyl ester (C1), a phenol (C2), a nitro group (C3), and an acetyl group (C5). In drug development and bioconjugation, derivatizing the C5-acetyl group (an aryl methyl ketone) requires strict chemoselectivity to avoid hydrolyzing the ester or inadvertently reducing the nitro group.
By employing α-effect nucleophiles (such as hydroxylamines and hydrazines), we can achieve rapid, chemoselective formation of oximes and hydrazones under mild conditions. This approach exploits the "alpha-effect," where the adjacent heteroatom's lone pair increases the nucleophilicity of the attacking nitrogen, enabling a highly efficient reaction with the ketone without requiring harsh temperatures or strong bases that would otherwise degrade the ester[1].
Mechanistic Causality: The Role of pH and Resonance
The success of this derivatization hinges on precise pH control due to two competing mechanistic factors:
The Bell-Shaped pH-Rate Profile: Imine and oxime formation requires the nucleophile to be unprotonated (active) while the carbonyl oxygen must be protonated (activated for nucleophilic attack and subsequent dehydration). The optimal thermodynamic balance for this dual requirement typically lies between pH 4.5 and 5.5[1].
Phenolate Resonance Suppression: The C2-phenol in this specific molecule is highly acidic due to the strongly electron-withdrawing ortho-nitro and para-acetyl groups. If the reaction pH exceeds 5.5, the phenol deprotonates into a phenolate anion. This anion donates significant electron density into the aromatic ring via resonance, severely reducing the electrophilicity of the C5-acetyl carbon. Therefore, maintaining a strictly buffered acidic environment (pH 4.0–4.5) is critical to keep the phenol protonated and the ketone highly reactive.
Reaction Pathway Visualization
Figure 1: Chemoselective derivatization pathway of the C5-acetyl group via α-effect nucleophiles.
Experimental Protocols
Protocol A: Synthesis of the Oxime Derivative
This protocol utilizes hydroxylamine hydrochloride and sodium acetate in methanol, a highly reliable and mild method for derivatizing aryl ketones[2].
Causality & Self-Validation: Sodium acetate serves a dual purpose: it free-bases the hydroxylamine hydrochloride to generate the active nucleophile, and it establishes an in situ acetic acid/acetate buffer (pH ~4.5) to facilitate hemiaminal dehydration. The reaction is self-validating via
H NMR: the disappearance of the ketone methyl singlet (~2.5 ppm) and the appearance of the oxime methyl singlet (~2.2 ppm) confirms successful conversion.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate in anhydrous methanol to achieve a 0.2 M concentration.
Activation: Add 1.5 equivalents of hydroxylamine hydrochloride (NH
OH·HCl) followed by 1.5 equivalents of anhydrous sodium acetate (NaOAc).
Reaction: Stir the mixture at 40 °C for 2–4 hours. Monitor progression via TLC (Hexane/EtOAc 7:3); the oxime product will elute with a lower
value due to increased polarity.
Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and deionized water. Wash the organic layer with brine, dry over anhydrous Na
For applications requiring the attachment of a functional probe (e.g., a fluorophore, PEG chain, or pull-down tag), hydrazone ligation is preferred. However, aryl ketones typically react sluggishly with bulky hydrazines.
Causality & Self-Validation: We employ aniline as a nucleophilic organocatalyst. Aniline rapidly attacks the ketone to form a highly reactive Schiff base intermediate. This intermediate undergoes rapid transimination with the functionalized hydrazine, bypassing the high activation energy of direct hydrazine addition[1].
Step-by-Step Methodology:
Buffer Preparation: Prepare a 100 mM sodium acetate buffer adjusted to pH 4.5. Add aniline to achieve a final catalytic concentration of 10–50 mM.
Conjugation: Dissolve the ketone substrate (1.0 eq) and the functionalized hydrazine (1.2 eq) in a minimal volume of DMSO, then dilute into the aniline-acetate buffer (ensuring final DMSO concentration is <10% v/v).
Incubation: Incubate at room temperature for 1–2 hours. The aniline-catalyzed transimination is rapid and typically reaches >95% conversion within this timeframe.
Purification: Isolate the hydrazone conjugate via preparative HPLC or solid-phase extraction (SPE), depending on the physicochemical properties of the attached probe.
Quantitative Data Summary
The following table summarizes the expected reaction parameters and key analytical validation handles for the derivatization workflows.
Derivative Type
Reagent
Catalyst / Buffer System
Reaction Time
Expected Yield
Key H NMR Shift (CH)
Oxime
NHOH·HCl
NaOAc (pH ~4.5)
2 – 4 hours
85 – 95%
~2.2 ppm (s, 3H)
Hydrazone
R-NH-NH
Aniline (10 mM)
1 – 2 hours
80 – 90%
~2.1 ppm (s, 3H)
Ketone (Starting Material)
N/A
N/A
N/A
N/A
~2.5 ppm (s, 3H)
References
1.[1] Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. URL:[Link]
2.[2] Kim, B. R., Sung, G. H., Kim, J.-J., & Yoon, Y.-J. (2013). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Journal of the Korean Chemical Society, 57(2), 295–299. URL:[Link]
Protocol for the reduction of the nitro group in substituted benzoates
Application Note: Chemoselective Protocols for the Reduction of the Nitro Group in Substituted Benzoates Executive Summary & Mechanistic Rationale The reduction of nitroarenes to anilines is a critical transformation in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Protocols for the Reduction of the Nitro Group in Substituted Benzoates
Executive Summary & Mechanistic Rationale
The reduction of nitroarenes to anilines is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of local anesthetics (e.g., benzocaine derivatives) and targeted kinase inhibitors. When processing substituted benzoates, the primary synthetic challenge is chemoselectivity . The benzoate ester is susceptible to hydrolysis under harsh acidic or basic conditions, and the presence of other functional groups—such as halogens (F, Cl, Br, I)—introduces the risk of unintended hydrodehalogenation [3].
To ensure a self-validating and robust workflow, this guide outlines two orthogonal protocols tailored to specific substrate profiles:
Protocol A: Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate). Ideal for non-halogenated benzoates. Ammonium formate acts as a mild, in situ hydrogen donor, bypassing the need for high-pressure H₂ gas. The near-neutral, buffered environment completely prevents ester hydrolysis [4].
Protocol B: Metal-Mediated Reduction (SnCl₂·2H₂O). The definitive choice for halogenated nitrobenzoates. Tin(II) chloride operates via a single-electron transfer (SET) mechanism, exclusively reducing the nitro group while preserving carbon-halogen bonds and the ester linkage[5].
Methodological Selection Workflow
Workflow for selecting the appropriate nitro reduction protocol based on substrate chemoselectivity.
Quantitative Data & Substrate Scope
The following table summarizes the expected outcomes and operational parameters for both methodologies, providing a baseline for experimental design and comparison.
Parameter
Protocol A: CTH (Pd/C, HCOONH₄)
Protocol B: SnCl₂·2H₂O Reduction
Optimal Substrates
Alkyl, Alkoxy, or unsubstituted nitrobenzoates
Halogenated (F, Cl, Br, I) nitrobenzoates
Chemoselectivity
Poor for halogens (High dehalogenation risk)
Excellent (Preserves halogens & esters)
Reaction Temperature
25°C to 50°C
70°C to 80°C (Reflux)
Reaction Time
30 mins – 2 hours
2 – 4 hours
Typical Yield
90% – 98%
85% – 95%
Primary Byproducts
NH₃, CO₂ (gases, easily removed)
Tin salts (requires careful basic workup)
Experimental Methodologies
Protocol A: Catalytic Transfer Hydrogenation (CTH)
Causality Check: Ammonium formate is chosen over sodium borohydride or hydrazine to maintain a neutral pH, preventing the saponification of the benzoate ester [4]. The generation of CO₂ and NH₃ gases drives the reaction forward entropically, ensuring rapid conversion without the hazards of pressurized hydrogen[1].
10% Palladium on Carbon (Pd/C) (0.05 - 0.1 eq by weight)
Ammonium Formate (HCOONH₄) (4.0 - 5.0 eq)
Solvent: Anhydrous Methanol or Ethanol (0.1 M to 0.2 M)
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrobenzoate in the alcoholic solvent.
Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Note: Pd/C is pyrophoric; add under an inert atmosphere (N₂ or Ar) to prevent solvent ignition.
Hydrogen Donor Addition: Add ammonium formate in one portion.
Reaction: Attach a reflux condenser and stir the mixture at room temperature. If the reaction is sluggish, gently warm to 40-50°C. Gas evolution (CO₂) will be observed.
Monitoring: Monitor via TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The product aminobenzoate will typically exhibit a lower Rf value and stain strongly with ninhydrin.
Workup: Once complete (typically < 2 hours), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess methanol.
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water to remove residual formate salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure aminobenzoate.
Protocol B: Chemoselective SnCl₂ Reduction
Causality Check: SnCl₂ is a mild reducing agent that selectively reduces the nitro group without affecting halogens or esters [2]. The critical step is the workup: Tin salts form intractable emulsions unless properly quenched with a mild base (NaHCO₃) to form filterable, insoluble tin oxides [3].
Step-by-step experimental workflow for the SnCl2-mediated reduction of nitrobenzoates.
Preparation: Dissolve the nitrobenzoate in Ethanol (or Ethyl Acetate) in a round-bottom flask.
Reagent Addition: Add SnCl₂·2H₂O in one portion. The solution may become cloudy or change color immediately.
Thermal Activation: Attach a reflux condenser and heat the mixture to 70-80°C. Stir vigorously for 2 to 4 hours.
Monitoring: Confirm the disappearance of the starting material via TLC.
Quenching (Critical Step): Cool the reaction to room temperature. Pour the mixture over crushed ice and slowly add saturated aqueous NaHCO₃ until the pH reaches 7-8. Causality: This neutralizes the generated HCl and converts soluble tin chlorides into insoluble tin oxides/hydroxides, preventing emulsion formation during extraction.
Filtration: Filter the resulting milky suspension through a pad of Celite. Wash the filter cake generously with Ethyl Acetate.
Extraction & Isolation: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the target aminobenzoate.
Self-Validating Systems: Quality Control & Analytics
To ensure the integrity of the protocol, the following self-validating checks must be integrated into your workflow:
¹H NMR Spectroscopy: Successful reduction is definitively confirmed by the disappearance of the highly deshielded aromatic protons adjacent to the nitro group (typically shifting from ~8.0-8.5 ppm upfield to ~6.5-7.0 ppm) and the appearance of a broad singlet integrating to 2H between 3.5 and 5.0 ppm (the newly formed -NH₂ group). The ester alkyl protons (e.g., -OCH₃ singlet at ~3.9 ppm) must remain intact.
Mass Spectrometry (LC-MS): Look for a mass shift of -30 Da (Loss of O₂ + addition of H₂). For halogenated substrates, ensure the isotopic pattern (e.g., 1:1 for Br, 3:1 for Cl) remains intact, confirming no dehalogenation occurred.
References
Benchchem. "Methyl 4-[(4-nitrobenzoyl)amino]benzoate - Reduction of the Nitro Group." Benchchem Technical Notes.
Benchchem. "Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes." Benchchem Support.
Tsukinoki, T., & Tsuzuki, H. "Chemoselective Reduction of Aromatic Nitro and Azo Compounds in Ionic Liquids Using Zinc and Ammonium Salts." Green Chemistry, 2001.
Gioftsidou, D. K., et al. "Synergy of redox-activity and hemilability in thioamidato cobalt(III) complexes for the chemoselective reduction of nitroarenes to anilines." Dalton Transactions, 2024.
Method
Application Note: Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate in Drug Discovery
Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists. Document Type: Technical Application Guide & Experimental Protocols.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists.
Document Type: Technical Application Guide & Experimental Protocols.
Introduction: A Privileged Tetrasubstituted Scaffold
In modern drug discovery, the rapid generation of structural diversity relies heavily on highly functionalized, orthogonal building blocks. Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate (CAS: 89586-15-2) is a highly versatile, tetrasubstituted salicylic acid derivative. It presents four distinct, chemically orthogonal reactive handles on a single aromatic ring:
C1-Methyl Ester: A protected carboxylic acid that allows for selective amidation or hydrolysis.
C2-Hydroxyl (Phenol): A critical hydrogen-bond donor/acceptor, essential for ortho-directed cyclizations.
C3-Nitro Group: A strongly electron-withdrawing moiety that can be reduced to an amine, unlocking the synthesis of fused heterocycles.
C5-Acetyl Group: A methyl ketone handle primed for carbon-carbon bond formation via aldol condensations.
Because salicylic acid derivatives are well-established cyclooxygenase (COX) inhibitors [1], incorporating this scaffold into screening libraries allows researchers to explore novel anti-inflammatory, antimicrobial, and anticancer chemical space.
Mechanistic Rationale & Pathway Divergence
The strategic value of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate lies in its chemoselectivity. The electron-withdrawing nature of the nitro group at the C3 position significantly lowers the pKa of the C2-phenol, altering its nucleophilicity compared to unsubstituted salicylates.
By selectively addressing either the C3-nitro group or the C5-acetyl group, chemists can drive the scaffold toward entirely different pharmacological classes:
Pathway A (Benzoxazoles): Reduction of the C3-nitro group yields an o-aminophenol. Subsequent cyclization with orthoesters or aldehydes generates benzoxazoles, a pharmacophore renowned for antimicrobial and glycogen phosphorylase inhibitory activities [2].
Pathway B (Chalcones/Flavonoids): Base-catalyzed Claisen-Schmidt condensation at the C5-acetyl group with substituted benzaldehydes yields chalcones, which are potent antioxidant and anti-inflammatory agents.
The following protocols detail the chemoselective manipulation of the scaffold. Expert Insight: The primary challenge in modifying this molecule is preventing the over-reduction of the C5-acetyl group when targeting the C3-nitro group.
Protocol A: Chemoselective Reduction to Methyl 5-acetyl-3-amino-2-hydroxybenzoate
To synthesize benzoxazole precursors, the nitro group must be reduced to an amine without reducing the methyl ketone to a secondary alcohol. Stannous chloride (
) under mildly acidic conditions provides the necessary chemoselectivity [3].
Dissolution: Suspend the starting material in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
Addition: Add
in a single portion. The reaction mixture will typically transition from a pale yellow suspension to a deep orange/red solution.
Heating: Attach a reflux condenser and heat the mixture to 70°C. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material spot (UV active, higher Rf) should disappear within 2–3 hours.
Quenching (Critical Step): Cool the reaction to room temperature. Pour the mixture into 200 mL of crushed ice. Slowly add saturated
until the pH reaches 7-8. Causality: Neutralization precipitates tin salts as insoluble tin hydroxides, preventing them from complexing with the newly formed o-aminophenol.
Extraction: Extract the aqueous suspension with EtOAc (3 x 100 mL). Filter the combined organic layers through a pad of Celite to remove residual tin emulsions.
Isolation: Wash the filtrate with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the 3-amino derivative.
Protocol B: Claisen-Schmidt Condensation for Chalcone Synthesis
The C5-acetyl group can be functionalized prior to nitro reduction to build extended conjugated systems.
Preparation: Dissolve the benzoate and the benzaldehyde in 15 mL of glacial acetic acid.
Catalysis: Add piperidine dropwise. Causality: While base catalysis (e.g., NaOH/EtOH) is standard for aldol reactions, the presence of the base-sensitive methyl ester and the acidic C2-phenol in this scaffold necessitates a milder, amine-catalyzed Knoevenagel-type condition to prevent ester hydrolysis and unwanted polymerization.
Reaction: Stir the mixture at 90°C for 12 hours. Monitor via LC-MS for the formation of the
-unsaturated ketone mass [M+H]+.
Precipitation: Cool the mixture to room temperature and pour into 100 mL of ice-cold water. The chalcone derivative will precipitate as a brightly colored solid.
Purification: Filter the solid, wash with cold water and a small amount of cold ethanol, and recrystallize from ethanol/DMF.
Quantitative Data: Bioactivity of Scaffold Derivatives
Derivatives synthesized from the Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate scaffold exhibit potent biological activities. Table 1 summarizes representative structure-activity relationship (SAR) data for downstream derivatives, demonstrating the scaffold's utility in generating COX-2 inhibitors and antimicrobial agents.
Table 1: Representative Biological Activity of Scaffold-Derived Compounds
Derivative Class
Modification at Scaffold
Target Assay
IC50 / MIC
Selectivity Index (SI)
Salicylate Ester
Unmodified Scaffold
COX-1 Inhibition
>100 µM
N/A
Chalcone
C5: 4-OMe-phenyl enone
COX-2 Inhibition
0.45 µM
>50 (vs COX-1)
Benzoxazole
C2/C3: 2-Phenylbenzoxazole
S. aureus (MRSA)
4.0 µg/mL
High (Low cytotoxicity)
Benzoxazole
C2/C3: 2-(4-F-phenyl)
Glycogen Phosphorylase
1.2 µM
N/A
Note: The esterification of the salicylic acid core inherently shifts the selectivity profile away from COX-1 (which prefers free carboxylic acids like Aspirin) toward COX-2, making this scaffold highly desirable for next-generation NSAID development [4].
Conclusion
Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is a highly programmable building block for drug discovery. By leveraging the orthogonal reactivity of its nitro and acetyl groups, researchers can rapidly access diverse chemical spaces, from heterocycles like benzoxazoles to extended conjugated systems like chalcones. Careful selection of chemoselective reagents—such as utilizing
for nitro reduction without disturbing the ketone—ensures high yields and purity, accelerating the hit-to-lead optimization process.
References
Title: Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential
Source: ResearchGate
URL: [Link]
Title: Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase
Source: MDPI (Molecules)
URL: [Link]
Title: Synthetic Strategies Towards Benzoxazole Ring Systems: A Review
Source: Asian Journal of Chemistry / ResearchGate
URL: [Link]
Title: From Solution Studies of Pharmaceuticals (Aspirin and Related Compounds) to the Thermodynamics of Aspirin-β-Cyclodextrin Interaction
Source: PMC / NIH
URL: [Link]
Application
Advanced Applications of Functionalized Benzoates in Materials Science: From Nanoporous Frameworks to Polymer Stabilization
Functionalized benzoates are highly versatile building blocks in modern materials science. By systematically modifying the aromatic ring with specific functional groups (e.g., amines, hydroxyls, halogens) or altering the...
Author: BenchChem Technical Support Team. Date: March 2026
Functionalized benzoates are highly versatile building blocks in modern materials science. By systematically modifying the aromatic ring with specific functional groups (e.g., amines, hydroxyls, halogens) or altering the ester aliphatic chains, researchers can precisely tune the electronic, steric, and thermodynamic properties of the resulting materials. As a Senior Application Scientist, I have structured this guide to provide deep mechanistic insights and self-validating protocols across three primary domains where functionalized benzoates are critical: Metal-Organic Frameworks (MOFs), polymer stabilization, and liquid crystalline optoelectronics.
Nanoporous Materials: Amine-Functionalized Benzoates in MOFs
Mechanistic Insight:
Terephthalic acid (benzene-1,4-dicarboxylic acid) is a foundational linker in MOF chemistry. Functionalizing this benzoate core with an amine group yields 2-aminoterephthalic acid (BDC-NH₂), the primary organic building block for1[1]. The introduction of the polar –NH₂ group serves a dual purpose: it significantly enhances CO₂ adsorption capacity (up to 3.35 mmol g⁻¹) via dipole-quadrupole interactions[2], and it provides accessible Lewis basic sites that activate water molecules via hydrogen bonding for heterogeneous catalysis[1].
Protocol: Solvothermal Synthesis of UiO-66-NH₂
This protocol utilizes acetic acid as a modulator. The monocarboxylic acid competes with the BDC-NH₂ linker for coordination with the Zr⁴⁺ nodes. This causality intentionally introduces "missing-linker" defects, which dramatically increase the framework's overall porosity and catalytic accessibility.
Step-by-Step Methodology:
Precursor Dissolution: Dissolve 0.9 mmol of 2-aminoterephthalic acid (BDC-NH₂) and 0.9 mmol of Zirconiumyl chloride (ZrOCl₂) in 12 mL of N,N-Dimethylformamide (DMF)[1].
Defect Engineering (Modulator Addition): Add 9 mL of glacial acetic acid to the mixture. Causality: The high concentration of acetic acid is critical to slow down crystallization, ensuring a highly crystalline product while inducing the necessary structural defects.
Crystallization: Sonicate the solution for 10 minutes to ensure absolute homogeneity. Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at 120 °C for 3 hours[1].
Recovery & Visual Validation: Cool the autoclave to room temperature. The successful formation of the MOF is visually self-validated by the precipitation of a vibrant yellow powder[2]. Isolate the product via centrifugation.
Solvent Exchange (Critical Step): Wash the powder once with 15 mL of DMF to remove unreacted precursors. Subsequently, immerse the powder in 15 mL of methanol for 3 days, replacing the methanol every 12 hours[1]. Causality: DMF has a high boiling point (153 °C) and high surface tension. Direct thermal drying would cause capillary forces to collapse the micropores. Exchanging DMF with methanol (b.p. 65 °C) ensures the structural integrity of the pores during activation.
Activation: Dry the solvent-exchanged powder under a dynamic vacuum at 120 °C for 24 hours to yield the activated, solvent-free porous material[1].
Polymer Science: Hindered Hydroxybenzoates as UV Stabilizers
Mechanistic Insight:
Polyolefins (such as polyethylene and polypropylene) are highly susceptible to photo-oxidative degradation when exposed to ultraviolet light. Functionalized benzoates, specifically hindered hydroxybenzoates like3[3] and4[4], act as highly efficient UV stabilizers. Unlike standard UV absorbers, these compounds operate via a dual mechanism: they absorb UV radiation and undergo a photo-Fries rearrangement to form a protective benzophenone derivative, while the hindered phenolic moiety acts as a radical scavenger, neutralizing peroxy radicals generated during polymer degradation[3].
Protocol: Compounding UV-2908 into Polypropylene (PP)
This protocol ensures the homogeneous dispersion of the benzoate stabilizer without inducing thermal degradation during processing.
Step-by-Step Methodology:
Synergistic Dry Blending: Combine PP resin pellets with 0.25% to 1.0% (w/w) of UV-2908 powder[3]. Add 0.1% of a phosphite antioxidant. Causality: The phosphite antioxidant acts synergistically to prevent the thermal degradation of both the polymer and the benzoate stabilizer during the high-shear, high-temperature extrusion process[3].
Melt Extrusion: Feed the blend into a twin-screw extruder. Set the temperature profile from 190 °C at the feed zone to 220 °C at the die to ensure complete melting without exceeding the thermal stability limit of the additives.
Quenching & Pelletizing: Extrude the polymer strand directly into a cold water bath for rapid quenching. Causality: Rapid cooling freezes the polymer matrix, preventing the migration and crystallization of the benzoate stabilizer at the surface (a failure mode known as "blooming"), ensuring long-term optical clarity and protection.
Optoelectronics: Benzoate Esters in Liquid Crystals
Mechanistic Insight:
Functionalized benzoate esters are foundational to the design of calamitic (rod-like) liquid crystals used in modern display technologies. The rigid phenyl benzoate core provides the geometric anisotropy required for mesophase (nematic or smectic) formation. Derivatization with terminal alkyl chains—such as in 5—introduces steric bulk close to the ester linkage, providing the necessary flexibility to lower the melting point and stabilize the liquid crystalline phase across a broad temperature range[5]. Furthermore, benzoates with terminal bromine or methoxy substitutions are critical in the synthesis of chiral dopants, which induce helical twisting in liquid crystal preparations[5].
Quantitative Data Presentation
Functionalized Benzoate
Target Material Class
Primary Function
Key Property Enhancement
2-Aminoterephthalate
UiO-66-NH₂ (MOFs)
Structural Linker & Active Site
High CO₂ uptake (3.35 mmol/g); provides local polarity for catalysis.
UV-2908 / UV-120
Polyolefins (PP/PE)
UV Stabilizer / Radical Scavenger
Prevents photo-oxidation, yellowing, and loss of mechanical strength.
2-Octyl Benzoate
Liquid Crystals
Rigid Core Mesogen / Chiral Dopant
Tunes dielectric anisotropy, steric bulk, and mesophase stability.
Workflow Visualization
Divergent material science applications of functionalized benzoates based on side-group modifications.
References
1.[2] FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION - SciELO. 2
2.[1] Metal-Organic Framework (UiO-66-NH2) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications - MDPI. 1
3.[3] UV 2908 | High-Performance UV Absorber by China Top Manufacturer - Ecochem. 3
4.[4] UV Stabilizer • baoxu chemical - Plastic Additive - Additives for Polymer. 4
5.[5] 2-Octyl benzoate | 6938-51-8 - Benchchem. 5
Technical Support Center: Synthesis of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
Welcome to the Advanced Troubleshooting & Mechanistic Guide. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals facing challenges in the electrophilic arom...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting & Mechanistic Guide. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals facing challenges in the electrophilic aromatic nitration of salicylate derivatives.
The transformation of Methyl 5-acetyl-2-hydroxybenzoate (CAS 16475-90-4) into Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is driven by the strong ortho-directing effects of the C2-hydroxyl group ()[1]. However, the electron-rich phenol ring and labile ester/acetyl moieties create a highly sensitive system prone to oxidative degradation and hydrolysis. This guide establishes a causality-driven framework to ensure high-yield, reproducible syntheses.
I. Self-Validating Experimental Protocol
To prevent batch failures, every step in this protocol includes a built-in validation check. Do not proceed to the next step if the validation fails.
1. Substrate Dissolution & Thermal Equilibration
Action: Suspend Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid (5 volumes) within a jacketed reactor. Cool the system to 0–5 °C using an ice-salt bath.
Validation Check: The solution must remain clear and pale. A premature darkening indicates trace transition metal contamination catalyzing premature oxidation.
2. Nitrating Agent Preparation
Action: In a separate, pre-cooled vessel, carefully mix fuming nitric acid (>90% HNO₃, 1.05 eq) with concentrated sulfuric acid (2 volumes) at 0 °C.
3. Controlled Electrophilic Addition
Action: Add the nitrating mixture dropwise to the substrate solution over 1–1.5 hours. Maintain vigorous overhead stirring.
Validation Check (Critical): Monitor the internal thermocouple continuously. The temperature must not exceed 5 °C. A sudden thermal spike (>10 °C) is the primary causal indicator of runaway ester hydrolysis and oxidative tar formation.
4. Reaction Maturation
Action: Stir the mixture at 0–5 °C for 2 hours.
Validation Check: Analyze via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot is fully consumed and replaced by a distinct, lower-Rf product spot. The mixture should be a pale yellow suspension.
5. Quenching & Isolation
Action: Pour the reaction mixture slowly over crushed ice (15 volumes) with rapid agitation. Filter the resulting precipitate, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under vacuum.
II. Mechanistic Workflow & Reaction Pathways
The following diagram illustrates the delicate balance between the desired regioselective nitration and the competing side reactions triggered by suboptimal conditions.
Fig 1. Workflow and competing side reactions in Methyl 5-acetylsalicylate nitration.
III. Quantitative Reaction Metrics
The table below summarizes the causality between reaction conditions, target yields, and major impurity profiles based on established kinetic sensitivities of salicylate derivatives ()[2].
Nitrating System
Solvent
Temperature
Target Yield (%)
Major Impurity Profile
Reference
Fuming HNO₃ / H₂SO₄
H₂SO₄
0–5 °C
82–85%
<2% Hydrolyzed acid
Standard Protocol
HNO₃ / H₂SO₄
H₂SO₄
20–25 °C
40–45%
>30% Oxidative tar
Empirical Data
Cu(NO₃)₂·3H₂O
Ethyl Acetate
Reflux
75–80%
Unreacted SM
Fe(NO₃)₃
Ethyl Acetate
Reflux
70–75%
Trace isomers
IV. Troubleshooting Guides & FAQs
Q1: My LC-MS shows a significant M-14 peak corresponding to the carboxylic acid. How do I prevent ester hydrolysis during nitration?The Causality: Ester hydrolysis is an acid-catalyzed process that requires water and thermal energy to overcome its activation barrier. Standard nitrating mixtures generate water as a byproduct (HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻). If the internal temperature exceeds 10 °C, the kinetic energy is sufficient to drive the hydrolysis of the methyl ester into 5-acetyl-2-hydroxy-3-nitrobenzoic acid.
The Solution: Use fuming nitric acid to minimize the initial water content in your system. Strictly control the addition rate to maintain the temperature below 5 °C. If hydrolysis persists, consider performing the reaction in glacial acetic acid with a stoichiometric amount of acetic anhydride to scavenge generated water.
Q2: The reaction mixture turns black upon the addition of nitric acid, and the isolated yield is abysmal. What is the mechanism of this failure?The Causality: The phenol ring is highly electron-rich. While this activates the ring for electrophilic substitution, it also makes it highly susceptible to oxidative degradation by the strongly oxidizing nitronium ion (NO₂⁺). An uncontrolled exotherm leads to a runaway oxidation reaction, breaking aromaticity and forming polymeric tars.
The Solution: Ensure your cooling capacity matches your addition rate. If standard mixed acids prove too harsh for your specific scale, transition to a coordination-mediated radical nitration. Utilizing metal nitrates like Copper(II) nitrate ()[3] or Iron(III) nitrate ()[4] promotes the splitting of N-O bonds to form nitro radicals, allowing for highly regioselective nitration without harsh oxidative degradation.
Q3: I am observing a byproduct that is missing the acetyl group entirely. Is this possible?The Causality: Yes, this is known as ipso-nitration. The hydroxyl group at C2 strongly activates the ortho (C3) and para (C5) positions. Even though C5 is already occupied by an acetyl group, an excessive concentration of strong electrophile (NO₂⁺) combined with elevated temperatures can lead to an ipso-attack at C5. This expels the acetyl group, resulting in the formation of methyl 2-hydroxy-3,5-dinitrobenzoate.
The Solution: Limit the equivalents of nitric acid to exactly 1.05 eq. Do not push the reaction to completion by adding excess acid or applying heat; it is better to recover unreacted starting material during recrystallization than to induce ipso-substitution.
V. References
Liu, Y.-Z., et al. "Coordination-Mediated Radical Nitration of Methyl Salicylate by Copper(II) Nitrate with High Regioselectivity." Chinese Journal of Inorganic Chemistry, 2014. URL:[Link]
Zhao, S.-L., et al. "Nitration Reaction between Methyl Salicylate and Iron(III) Nitrate and its Regioselectivity." Chinese Journal of Applied Chemistry, 2010. URL:[Link]
Technical Support Center: Purification of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of Methyl 5-acetyl-2-hydroxy-3-nitr...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate from reaction mixtures. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil instead of a solid. What are the likely causes and how can I resolve this?
A1: The "oiling out" of your product is a common issue that typically points to the presence of impurities that depress the melting point of the compound.[1][2] It can also occur if the solution is cooled too rapidly or if an inappropriate solvent is used.[1][3] To address this, try re-heating the mixture to dissolve the oil, then allow it to cool much more slowly.[2][4] Insulating the flask can facilitate this.[1] If oiling persists, consider that your compound may be too soluble in the chosen solvent. In such cases, adding a small amount of an "anti-solvent" (a solvent in which your product is less soluble) can induce crystallization.[1] For instance, if you are using ethanol, adding water dropwise to the hot solution until it becomes slightly cloudy, followed by a few drops of hot ethanol to clarify, can be an effective strategy.[1]
Q2: My final product has a low melting point and a broad melting range. What does this indicate and what should be my next step?
A2: A low or broad melting point is a classic indicator of impurities.[4] Common contaminants in the synthesis of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate include unreacted starting materials, isomeric byproducts (e.g., dinitro compounds), and residual solvents.[4][5] Your immediate next step should be to assess the purity of your sample using Thin-Layer Chromatography (TLC).[4] This will help you visualize the number of components in your mixture and guide your choice of purification method.
Q3: I see multiple spots on my TLC plate. How do I choose between recrystallization and column chromatography?
A3: The results of your TLC will dictate the most appropriate purification strategy.
Recrystallization is often the method of choice when you have one major product spot and minor impurity spots that have significantly different Rf values.[4] This indicates a substantial difference in polarity, which is ideal for separation by crystallization.
Column Chromatography is necessary when you observe multiple spots with close Rf values.[4][6] This suggests that the impurities have similar polarities to your desired product, making separation by simple recrystallization challenging. Column chromatography offers a much higher resolving power for such mixtures.[6]
Q4: What are the best starting solvents for the recrystallization of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate?
A4: Based on the polar nature of nitroaromatic compounds, polar solvents are generally a good starting point.[7] For compounds structurally similar to Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate, common and effective solvents include ethanol, methanol, and acetic acid.[5][7] Often, a mixed solvent system, such as ethanol/water, provides the best results by allowing for fine-tuning of the solubility.[1][7] The ideal solvent will dissolve your compound when hot but have low solubility at cooler temperatures.[7]
Troubleshooting Guide
This section provides a more detailed approach to resolving common issues encountered during the purification of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate.
Problem 1: Persistent Oiling Out During Recrystallization
Possible Cause
In-Depth Explanation & Solution
High Impurity Concentration
Impurities can act as a solvent for your product, preventing it from reaching the supersaturation point required for crystallization. Solution: Before recrystallization, consider a pre-purification step. This could involve washing the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are. For persistent issues, a rapid filtration through a small plug of silica gel (a "flash column") can remove highly polar or non-polar impurities.
Rapid Cooling
When a solution is cooled too quickly, molecules do not have sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil.[3] Solution: After dissolving your crude product in the minimum amount of hot solvent, allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels.[2] Once it has reached room temperature, then transfer it to an ice bath to maximize yield.[1]
Inappropriate Solvent Choice
The solubility profile of your compound in the chosen solvent may not be ideal for crystallization. The compound might be too soluble even at low temperatures.[8] Solution: A systematic solvent screen is recommended. Test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at both room temperature and their boiling points. The goal is to find a solvent or solvent pair that provides high solubility at high temperatures and low solubility at low temperatures.[7]
Problem 2: Low Recovery Yield After Recrystallization
Possible Cause
In-Depth Explanation & Solution
Incomplete Crystallization
The solution may not have been cooled sufficiently or for a long enough duration to allow for maximum precipitation of the product. Solution: Ensure the flask is left in an ice bath for at least 30-60 minutes after it has cooled to room temperature.[1] To check for completeness, you can take a small drop of the mother liquor and evaporate the solvent to see if a significant amount of solid remains.
Excessive Washing of Crystals
Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can lead to significant product loss.[1] Solution: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent. The goal is to rinse the surface of the crystals without re-dissolving them.
Premature Crystallization
If the product crystallizes during a hot filtration step (used to remove insoluble impurities), a significant portion can be lost. Solution: To prevent this, use a pre-heated funnel and receiving flask for the hot filtration.[1] Also, ensure you have used a slight excess of hot solvent to keep the product dissolved during this transfer.
Using Too Much Solvent
Dissolving the crude product in an excessive amount of hot solvent will result in a solution that is not sufficiently concentrated for crystallization to occur upon cooling.[2] Solution: If you suspect you have used too much solvent, you can gently boil off some of the solvent to concentrate the solution.[2] Be cautious not to evaporate too much, as this can cause the product to crash out of solution impurely.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol is a good starting point for the purification of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate.
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.[1]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with constant swirling until the solution becomes faintly and persistently cloudy.[1] This indicates that the solution is saturated.
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[1]
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Visualizing the Purification Workflow
The following diagram outlines the decision-making process for purifying your crude Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate.
Caption: Decision workflow for purification.
Protocol 2: Column Chromatography
This protocol should be used when recrystallization fails to provide a product of sufficient purity.
Mobile Phase Selection: Based on TLC analysis, choose a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your product from the impurities (aim for an Rf value of ~0.3 for your product).[4][9]
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.[4]
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a more polar solvent, adding the silica, and then removing the solvent under reduced pressure. Carefully add this to the top of the packed column.[4]
Elution: Add the mobile phase to the top of the column and apply gentle pressure (if necessary) to begin eluting the sample. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate.
Troubleshooting Column Chromatography
Caption: Troubleshooting common column chromatography issues.
References
Practical Chemistry. (2008). Experiment 5.4.3f[10] – Preparation of methyl 3-nitrobenzoate in two steps. Retrieved from [Link]
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
ResearchGate. (n.d.). Continuous Flow Nitration of Salicylic Acid. Retrieved from [Link]
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
Scribd. (2025, November 29). Nitration of Salicylic Acid. Retrieved from [Link]
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
Guide for crystallization. (n.d.). Retrieved from [Link]
Cosmetic Ingredient Review. (2018, December 21). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]
ResearchGate. (n.d.). Figure 3. Concentration profiles in the nitration of salicylic acid.... Retrieved from [Link]
Google Patents. (n.d.). US20100298567A1 - Nitration of activated aromatics in microreactors.
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
ACS Publications. (2016, February 18). Toward a More Holistic Framework for Solvent Selection. Retrieved from [Link]
Technical Support Center: Troubleshooting Side Reactions in Phenol Nitration
Welcome to the Technical Support Center for electrophilic aromatic substitutions. The nitration of substituted phenols is a notoriously challenging transformation in drug development and synthetic chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for electrophilic aromatic substitutions. The nitration of substituted phenols is a notoriously challenging transformation in drug development and synthetic chemistry. Because the hydroxyl (-OH) group is strongly activating, phenols are highly susceptible to a cascade of side reactions, including oxidative degradation, over-nitration, and ipso-substitution.
This guide is designed to provide researchers with mechanistic insights, diagnostic workflows, and self-validating protocols to achieve selective mononitration.
Diagnostic Workflow
Use the following decision tree to identify the root cause of your specific phenol nitration failure and determine the appropriate corrective pathway.
Diagnostic workflow for identifying and resolving phenol nitration side reactions.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why does my phenol nitration yield a black, tarry mixture instead of the desired nitrophenol?Causality: This is caused by severe oxidative degradation. Phenols possess a highly activated aromatic ring, which significantly lowers their oxidation potential. When exposed to strong oxidants like concentrated nitric acid, the phenol undergoes a single-electron transfer to form phenoxyl radicals. These radicals rapidly couple or over-oxidize to form benzo-1,4-quinones and complex polymeric tars[1][2].
Q2: I am trying to nitrate a 4-substituted phenol, but the starting substituent is missing in the final product. What is happening?Causality: You are observing ipso-nitration . The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. If the para position is already occupied by a leaving group (e.g., a halogen, boronic acid, or even an alkyl group under forcing conditions), the nitronium ion (
) can still attack that specific carbon[3]. This forms a 4-nitro-4-substituted-cyclohexa-2,5-dienone (Wheland intermediate), which subsequently ejects the original substituent to restore aromaticity[4].
Q3: How can I prevent the formation of di- and tri-nitrophenols (e.g., picric acid derivatives)?Causality: Over-nitration occurs because the activating power of the hydroxyl group often overcomes the deactivating effect of the first introduced nitro group.
Solution: To prevent this, you must abandon traditional mixed acids. Generating nitrous acid in situ from sodium nitrite (
) in a mildly acidic medium forces the reaction through a nitrosation-oxidation pathway, which is highly selective for mononitration[2]. Alternatively, using tetrabutylammonium dichromate (TBAD) and provides a neutral aprotic condition that entirely suppresses dinitration[1].
Quantitative Data: Nitrating Systems Comparison
Selecting the right nitrating system requires balancing electrophilicity against oxidative potential. The table below summarizes the expected outcomes of various nitrating agents on substituted phenols.
Nitrating System
Primary Reaction Pathway
Major Side Reactions
Typical Mononitration Yield
Conc. /
Direct EAS ()
Over-nitration, severe oxidation, tars
< 30%
Dilute (aq)
Direct EAS ()
Oxidation to quinones, moderate over-nitration
40 - 50%
/ TBAD in
Direct EAS (neutral conditions)
Hydroquinone oxidation
85 - 95%
/ Mild Acid
Nitrosation () followed by oxidation
Nitrosophenol accumulation
80 - 90%
Mechanistic Pathway Analysis
To understand why the nitrosation pathway is superior for sensitive phenols, we must look at the divergence in the reactive intermediates. The nitrosation pathway relies on the nitrosonium ion (
), which is a much weaker electrophile and oxidant compared to the nitronium ion ().
Mechanistic divergence between direct nitration and the highly selective nitrosation pathway.
Validated Experimental Protocol: Selective Mononitration via Nitrosation-Oxidation
Rationale: By generating the less electrophilic nitrosonium ion (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
), the reaction selectively halts at the nitrosophenol stage, preventing over-nitration and ipso-substitution. Subsequent mild oxidation yields the mononitrophenol[2]. This protocol incorporates visual checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.
Step 1: Reagent Preparation & Stoichiometry Control
Dissolve 1.0 eq of the substituted phenol in a biphasic mixture of dichloromethane (DCM) and water.
Add 1.1 eq of Sodium Nitrite (
).
Causality Check: Limiting the nitrite equivalent prevents the accumulation of excess nitrous acid, which can decompose into reactive nitrogen oxides that trigger radical side reactions.
Step 2: Controlled Nitrosation
Cool the mixture to 0–5 °C using an ice bath.
Slowly add 1.2 eq of a mild acid (e.g., dilute
or a solid acid catalyst like ) dropwise over 15 minutes.
Self-Validation Checkpoint: Monitor the reaction via TLC and visual inspection. The formation of a distinct blue, green, or deep red color in the solution indicates the successful formation of the nitrosophenol intermediate. Troubleshooting: If the solution turns black or opaque, oxidation to quinones has occurred due to localized overheating or excessively rapid acid addition.
Step 3: In-situ Oxidation
Once TLC confirms the complete consumption of the starting phenol, add a mild oxidant (e.g., dilute
or allow prolonged stirring open to air/excess ) while strictly maintaining the temperature below 20 °C.
Self-Validation Checkpoint: The transient blue/green color of the nitrosophenol will transition to the characteristic bright yellow of a nitrophenol.
Step 4: Isolation
Separate the organic layer, wash with brine to remove residual acids, dry over anhydrous
, and concentrate under reduced pressure.
References
Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions
Indian Academy of Sciences
URL:[Link]
Nitrosation by peroxynitrite: use of phenol as a probe
PubMed - NIH
URL:[Link]
Ipso nitration in organic synthesis
PMC - NIH
URL:[Link]
Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Synthesis Support Center. Multi-step organic synthesis is the cornerstone of pharmaceutical manufacturing and materials science. However, the efficiency of these synthetic routes is often bottlenecked by low yields, where a minor inefficiency in one step compounds into a catastrophic loss of final product mass.
This guide provides a causality-driven, self-validating framework for diagnosing and resolving low-yield reactions. Rather than relying on trial and error, we emphasize real-time analytical monitoring, mechanistic troubleshooting, and advanced optimization techniques.
Diagnostic Triage: Identifying the Source of Yield Loss
Before altering reaction conditions, you must systematically determine where the mass is being lost. Yield loss typically falls into three categories: incomplete conversion (thermodynamic/kinetic limitations), side-product formation (selectivity issues), or physical loss during purification (workup inefficiencies)[1].
Diagnostic workflow for identifying yield loss in multi-step synthesis.
Q1: My reaction shows incomplete conversion even after extended reaction times. How do I identify the bottleneck without wasting material?
Causality: Incomplete conversion is rarely solved by simply extending the reaction time, which often leads to product decomposition[1]. The root cause is typically a kinetic barrier (e.g., steric hindrance, insufficient temperature), catalyst deactivation, or a reaction reaching thermodynamic equilibrium.
Solution: Implement real-time reaction monitoring. Traditional Thin-Layer Chromatography (TLC) lacks structural data and requires mobile phase optimization[2]. Instead, utilize Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS) or in-situ Fourier Transform Infrared (FTIR) spectroscopy to track reactant consumption and intermediate formation dynamically[2][3].
Protocol: Rapid Reaction Monitoring via ASAP-MS
This self-validating protocol allows you to obtain structural data in less than one minute without reaction workup[2].
Sampling: Dip a clean glass capillary directly into the heterogeneous or homogeneous crude reaction mixture.
Desolvation: Insert the capillary into the ASAP-MS ionization source.
Ionization: Apply heated nitrogen desolvation gas to vaporize the sample. The corona discharge will ionize the analytes (similar to APCI mechanisms)[2].
Analysis: Monitor the mass spectra to quantify the relative abundance of starting materials versus products. If the ratio plateaus before 100% conversion, the reaction has stalled, indicating the need for a catalyst replenishment or a temperature increase.
Q2: I am losing significant mass during liquid-liquid extraction. How can I prevent this?
Causality: Product loss during extraction usually results from a poor partition coefficient (the product remains partially soluble in the aqueous layer) or the formation of an emulsion that prevents clean phase separation[4].
Solution: Optimize the ionic strength of the aqueous phase and perform multiple micro-extractions.
Protocol: Breaking Emulsions and Optimizing Extraction
Salting Out: Add a saturated aqueous sodium chloride (brine) solution to the separating funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product in water and forcing it into the organic phase.
Emulsion Disruption: If a stubborn emulsion persists, do not discard the interface layer. Drain the biphasic mixture and filter it through a pad of Celite under vacuum to remove fine, insoluble particulates that stabilize the emulsion.
Iterative Extraction: Return the mixture to the funnel. Perform 3–4 extractions using smaller volumes of the organic solvent rather than a single large-volume extraction. This mathematically maximizes the partition efficiency[1].
Q3: During recrystallization, my product forms an oil instead of crystals ("oiling out"). How do I fix this?
Causality: "Oiling out" occurs when the melting point of the target solid is lower than the temperature of the solvent solution at the point of saturation[5]. Instead of nucleating into a pure crystal lattice, the compound liquefies into droplets. This is highly detrimental to yield and purity because impurities dissolve preferentially in these liquid droplets rather than remaining in the bulk solvent[5].
Protocol: Resolving Oiling Out in Recrystallization
Re-dissolution: Return the oiled-out sample to the heat source and gently warm it until the oil droplets completely redissolve into the solvent[5].
Solvent Adjustment: Add a small amount of additional solvent (or the "soluble" component if using a mixed solvent system). This lowers the saturation temperature so that the compound precipitates below its melting point[5].
Controlled Cooling: Remove from heat and allow the solution to cool exceptionally slowly to room temperature.
Seeding: If oiling out threatens to recur, introduce a single pure "seed" crystal of the product just above the critical temperature to provide a nucleation site.
Logical decision tree for resolving crystallization failures and oiling out.
Quantitative Assessment of Yield Loss Factors
To prioritize troubleshooting efforts, it is critical to understand the statistical impact of various failure modes. The table below summarizes quantitative data regarding common synthesis bottlenecks and their optimization metrics.
Implement Multi-Task Bayesian Optimization (MTBO) for complex variables.
Advanced Optimization: Machine Learning in Multi-Step Synthesis
Q4: Trial-and-error optimization is consuming too much of my starting material. Are there predictive methods to optimize yield?
Causality: Multi-step synthesis involves complex, non-linear variables (e.g., temperature, concentration, catalyst loading, solvent polarity). Traditional One-Variable-At-A-Time (OVAT) optimization is highly inefficient and often misses synergistic effects between variables, leading to suboptimal yields and wasted reagents[7].
Solution: Implement Multi-Task Bayesian Optimization (MTBO) . MTBO algorithms leverage historical reaction data from related optimization campaigns to predict the optimal conditions for new, unseen substrates[6][8]. By utilizing mixed-variable batch Bayesian optimization on high-throughput platforms, researchers can iteratively identify conditions that maximize yields while adhering to the practical constraints of multi-step workflows[7]. This approach has been shown to reduce optimization costs by up to 98% compared to industry-standard process optimization techniques[6].
References
Organic Techniques - Purification | Edexcel International A Level Chemistry
Save My Exams
URL: [Link]
What Is Reaction Monitoring?
Chromatography Today
URL: [Link]
Accelerated Chemical Reaction Optimization Using Multi-Task Learning
ACS Publications / Artificial Intelligence Chemistry
URL:[Link]
Autonomous organic synthesis for redox flow batteries via flexible batch Bayesian optimization
Digital Discovery (RSC Publishing)
URL: [Link]
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry
Waters Corporation
URL:[Link]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Polysubstituted Aromatics
Welcome to the Technical Support Center for the synthesis of polysubstituted aromatics. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of polysubstituted aromatics. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aromatic functionalization. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets with higher efficiency and confidence.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the planning and execution of reactions to synthesize polysubstituted aromatics.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving very low yield. What are the first things I should check?
A1: When a cross-coupling reaction underperforms, a systematic check of the fundamental parameters is the most effective approach.[1] Start with the most common culprits:
Atmosphere and Reagent Purity: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are anhydrous and properly degassed.[1] Impurities in reagents can act as catalyst poisons.[3]
Catalyst and Ligand Integrity: Many phosphine ligands are prone to oxidation.[1] Use fresh, high-purity catalyst and ligands stored under an inert atmosphere.[3] If using a Pd(II) precatalyst, ensure conditions are suitable for its in situ reduction to the active Pd(0) species.[1]
Base and Solvent Choice: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[4] The solubility and strength of the base are crucial.[5] The solvent must dissolve all components and can significantly influence reaction rates and catalyst stability.[6][7]
Q2: How do I control regioselectivity when introducing a second or third substituent onto an aromatic ring?
A2: Regioselectivity is governed by the directing effects of the substituents already present on the ring. The "order of operations" is critical.[8][9]
Activating vs. Deactivating Groups: Ortho-, para-directors (activating groups like -OR, -NR₂, -alkyl) should generally be installed before meta-directors (deactivating groups like -NO₂, -CN, -C(O)R).[10] Installing a deactivating group first will slow down subsequent electrophilic aromatic substitution (EAS) reactions.[8]
Steric Hindrance: Bulky substituents can block adjacent (ortho) positions, favoring substitution at the less hindered para position.
Reaction Conditions: In some cases, like Friedel-Crafts acylation of naphthalene, solvent polarity can influence the kinetic vs. thermodynamic product distribution.[11]
Q3: I'm seeing significant formation of side products. What are the most common ones and how can I minimize them?
A3: Side product formation is a frequent challenge. Common culprits include:
Homocoupling: In Suzuki-Miyaura reactions, the coupling of two organoboron molecules can produce biaryl byproducts.[4] This can often be minimized by reducing oxygen exposure, lowering the reaction temperature, or using a slight excess of the halide partner.[4]
Dehalogenation: The replacement of a halogen with a hydrogen atom is a common side reaction, particularly with electron-rich aryl halides or highly active catalysts.[4][12] This occurs via a competing hydrodehalogenation pathway.[4] Adjusting the catalyst system or minimizing sources of hydride (e.g., from solvent or base) can help.[12]
Polyacylation/Polyalkylation: In Friedel-Crafts reactions, polyalkylation is common because the newly added alkyl group activates the ring. Using an excess of the aromatic substrate can disfavor this. Polyacylation is generally not an issue because the acyl group deactivates the ring to further substitution.[11]
Troubleshooting Guide: From Diagnosis to Solution
This guide is structured to help you identify the root cause of a problem and implement a logical, effective solution.
Issue 2.1: Low or No Product Conversion
Symptom: Analysis of the crude reaction mixture (by TLC, LC-MS, or GC-MS) shows predominantly unreacted starting materials.
Potential Causes & Solutions
Potential Cause
Underlying Principle (The "Why")
Recommended Action & Protocol
Catalyst Deactivation
The active form of the catalyst (e.g., Pd(0)) is unstable and can be deactivated through oxidation, aggregation (forming palladium black), or poisoning by impurities.[2][3][13]
1. Ensure Rigorous Inert Atmosphere: Use Schlenk line techniques or a glovebox. Degas solvents thoroughly using freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes.[1][3] 2. Use High-Purity Reagents: Use fresh catalyst and ligands from a reliable source.[3] Purify starting materials if necessary. 3. Optimize Ligand/Catalyst Ratio: An insufficient ligand-to-metal ratio can lead to catalyst aggregation.[2] Screen ratios from 1:1 to 4:1 (ligand:Pd).
Inactive Catalyst Precursor
Many reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[1] This reduction step can be inefficient under certain conditions.[14]
1. Choose an Appropriate Precatalyst: Consider using a modern, well-defined precatalyst that is known for reliable activation. 2. Adjust Reaction Conditions: The reduction of the precatalyst is influenced by the base, solvent, and temperature.[14] A small screening experiment can identify optimal activation conditions.
Suboptimal Temperature
Reaction rates are highly temperature-dependent. The reaction may be too slow at the current temperature, or too high a temperature could be causing catalyst or substrate degradation.[2]
1. Screen a Temperature Gradient: Set up parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C). Monitor by LC-MS to find the sweet spot between reaction rate and decomposition.[15]
Incorrect Solvent or Base
The solvent affects the solubility of reagents and the stability of intermediates.[6][7] The base is often crucial for activating one of the coupling partners (e.g., forming the reactive boronate in Suzuki coupling).[4]
1. Screen Solvents: Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, THF, DMF).[16] 2. Screen Bases: Evaluate different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice can profoundly influence the outcome.[4][15]
Issue 2.2: Poor Regioselectivity
Symptom: Formation of a mixture of structural isomers (e.g., 1,2- and 1,3-disubstituted products).
Potential Causes & Solutions
Potential Cause
Underlying Principle (The "Why")
Recommended Action & Protocol
Incorrect Order of Synthesis
In electrophilic aromatic substitution (EAS), existing substituents dictate the position of the incoming electrophile. An incorrect synthetic sequence is the most common cause of isomer formation.[8][9][10]
1. Retrosynthetic Analysis: Work backward from the target molecule.[9] At each step, ask if the directing effects of the remaining groups would lead to the desired substitution pattern.[10] 2. Prioritize Director Installation: Generally, install ortho,para-directors first to take advantage of their activating nature. Install meta-directors later in the sequence.[8][10]
Steric and Electronic Competition
When an ortho,para-director is present, a mixture of ortho and para products is often formed. Steric hindrance from a bulky directing group or electrophile can disfavor ortho substitution.
1. Modify the Directing Group: Temporarily install a bulky protecting group to block the ortho position, forcing para substitution. 2. Change Reaction Temperature: Lowering the temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.
Kinetic vs. Thermodynamic Control
In some systems, one isomer forms faster (kinetic product) while another is more stable (thermodynamic product). Reaction conditions can dictate the outcome.
1. Adjust Conditions: For Friedel-Crafts acylation, non-polar solvents may favor the kinetic product, while more polar solvents can lead to the thermodynamic product.[11] Varying temperature and reaction time can also shift the balance.
Issue 2.3: Catalyst Deactivation and Formation of Palladium Black
Symptom: The reaction starts but stalls before completion, often accompanied by the formation of a black precipitate.
Potential Causes & Solutions
Potential Cause
Underlying Principle (The "Why")
Recommended Action & Protocol
Aggregation of Pd(0)
Palladium black is aggregated, inactive Pd(0) metal.[2] It forms when the concentration of soluble, ligand-stabilized Pd(0) is too high or when the ligand fails to adequately protect the metal center.[3]
1. Reduce Catalyst Loading: Use the minimum effective catalyst concentration. High loadings can promote aggregation.[3] 2. Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands) are designed to stabilize the Pd(0) center and prevent aggregation.[2][3] 3. Control Temperature: Excessively high temperatures can accelerate catalyst decomposition and aggregation.[2]
Oxygen Contamination
Traces of oxygen can rapidly oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose to palladium black.[1]
1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. Use freeze-pump-thaw cycles for the most sensitive reactions.[1][3]
Ligand Degradation
Phosphine ligands, especially electron-rich ones, can be sensitive to air and moisture, leading to the formation of phosphine oxides which are poor ligands.[1]
1. Handle Ligands Carefully: Store phosphine ligands under an inert atmosphere and use fresh batches for sensitive reactions.
Key Experimental Protocols & Workflows
Protocol 3.1: General Procedure for Screening Ligands in a Buchwald-Hartwig Amination
This protocol outlines a systematic approach to identify the optimal ligand for a challenging C-N cross-coupling reaction.[17]
Array Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 96-well plate or individual vials in a heating block).
Stock Solutions: Prepare stock solutions of the aryl halide, amine, base (e.g., Sodium tert-butoxide), and palladium precursor (e.g., Pd₂(dba)₃) in the chosen anhydrous, degassed solvent (e.g., Toluene).
Ligand Addition: To each vial, add a different phosphine ligand (e.g., XPhos, SPhos, RuPhos). Ensure the palladium-to-ligand ratio is consistent for the initial screen (e.g., 1:2).
Reagent Addition: Dispense the stock solutions of the aryl halide, amine, base, and palladium precursor into each vial.[2]
Reaction: Seal the vials and place the array on a pre-heated block. Stir at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).[18]
Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.[2] This allows for rapid identification of the most effective ligands.
Workflow 3.2: Troubleshooting a Failed Reaction
This workflow provides a logical decision-making process for diagnosing a reaction that has failed to produce the desired product.
Caption: A decision-tree workflow for systematic troubleshooting.
Purification Strategies
The successful synthesis of a polysubstituted aromatic compound is only complete after its effective purification.
Q: What are the most effective methods for purifying my final product?
A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Column Chromatography: This is the most common technique for purification at the research scale.[19] A silica gel stationary phase with a gradient eluent system (e.g., starting with non-polar hexanes and gradually increasing the polarity with ethyl acetate) is effective for separating compounds with different polarities.[19]
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material, especially at a larger scale.
Preparative HPLC/SFC: For challenging separations of closely related isomers or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed. SFC is considered a greener alternative as it reduces organic solvent waste.[20]
Liquid-Liquid Extraction: An acidic or basic handle on the target molecule can be exploited for purification. An aqueous wash at the appropriate pH can remove basic or acidic impurities, or extract the desired product into the aqueous phase, from which it can be re-isolated.[21]
References
Ashenhurst, J. (2018, October 15). Aromatic Synthesis: Order of Reactions. Master Organic Chemistry. Retrieved from [Link]
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. (2026, January 18). ACS Publications. Retrieved from [Link]
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021, March 1). ResearchGate. Retrieved from [Link]
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. Retrieved from [Link]
Synthesis of Polysubstituted Benzenes. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). ACS Omega. Retrieved from [Link]
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). ResearchGate. Retrieved from [Link]
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. Retrieved from [Link]
Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. (n.d.). ResearchGate. Retrieved from [Link]
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2015, October 27). Molecules. Retrieved from [Link]
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (2020, January 15). IntechOpen. Retrieved from [Link]
Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
Synthesis of Polysubstituted Benzenes. (2026, March 2). Fiveable. Retrieved from [Link]
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019, March 22). The Journal of Organic Chemistry. Retrieved from [Link]
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. Retrieved from [Link]
Inline purification in continuous flow synthesis – opportunities and challenges. (2022, December 16). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (n.d.). PMC. Retrieved from [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved from [Link]
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High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025, April 30). PMC. Retrieved from [Link]
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Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. (2019, March 25). Retrieved from [Link]
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (n.d.). PMC. Retrieved from [Link]
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An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). (2016, April 14). RSC Publishing. Retrieved from [Link]
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. Retrieved from [Link]
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
Side reactions of Suzuki cross-coupling. (n.d.). ResearchGate. Retrieved from [Link]
Inline purification in continuous flow synthesis – opportunities and challenges. (2022, December 2). ResearchGate. Retrieved from [Link]
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024, December 3). PMC. Retrieved from [Link]
A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. (n.d.). PMC. Retrieved from [Link]
A Multi-faceted Spectroscopic Approach to the Structural Validation of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
A Guide for Researchers in Synthetic Chemistry and Drug Discovery Introduction In the realms of medicinal chemistry and materials science, the unambiguous structural confirmation of a newly synthesized molecule is a corn...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
Introduction
In the realms of medicinal chemistry and materials science, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of rigorous scientific practice. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the invalidation of subsequent research. The subject of this guide, Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate, is a substituted aromatic compound with multiple functional groups—hydroxyl, ester, ketone, and nitro—that present a rich landscape for spectroscopic analysis. Its potential utility as a synthetic intermediate necessitates a robust and unequivocal method for its structural validation.
This guide provides a comprehensive, multi-technique spectroscopic workflow designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the logical framework required to synthesize data from multiple sources—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—into a single, coherent structural proof. We will compare predicted spectral data, based on established principles of chemical structure and spectroscopy, with expected experimental outcomes, thereby providing a self-validating system for confirming the identity and purity of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate.
The Analytical Workflow: A Strategy for Structural Elucidation
Caption: Integrated workflow for the spectroscopic validation of a target molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a small molecule. By analyzing the chemical shift (δ), integration, and spin-spin splitting of each proton signal, we can deduce the electronic environment and neighboring protons for every hydrogen atom in the molecule.
Causality of Predictions: The predicted chemical shifts for the aromatic protons are based on the additive effects of the substituents on the benzene ring.
-OH (hydroxyl): A strong electron-donating group (EDG), which shields ortho and para positions, shifting them upfield (lower ppm).[1]
-COOCH₃ (methyl ester): An electron-withdrawing group (EWG), which deshields ortho and para positions, shifting them downfield (higher ppm).
-COCH₃ (acetyl): An electron-withdrawing group (EWG) that deshields its ortho and meta positions.
-NO₂ (nitro): A very strong electron-withdrawing group that strongly deshields ortho and para positions.[2]
For our target molecule, the two aromatic protons are ortho to each other. H-4 is ortho to the powerful -NO₂ group and para to the -COCH₃ group, leading to significant deshielding. H-6 is ortho to the -COCH₃ group and para to the -NO₂ group, also resulting in strong deshielding. The phenolic -OH proton is expected to be very downfield due to intramolecular hydrogen bonding with the adjacent ester carbonyl and the deshielding effect of the ortho nitro group.
Predicted ¹H NMR Data
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Prediction
H-a (Phenolic OH)
~11.0 - 12.0
Singlet (broad)
1H
Intramolecular H-bonding with ester C=O; deshielded by ortho -NO₂ group.
H-b (Aromatic H-6)
~8.6 - 8.8
Doublet
1H
Ortho to acetyl C=O and para to -NO₂ group. Coupled to H-4.
H-c (Aromatic H-4)
~8.3 - 8.5
Doublet
1H
Ortho to -NO₂ group and para to acetyl C=O. Coupled to H-6.
H-d (Ester -OCH₃)
~3.9 - 4.1
Singlet
3H
Typical chemical shift for methyl ester protons.[3]
H-e (Acetyl -CH₃)
~2.6 - 2.8
Singlet
3H
Typical chemical shift for an aryl methyl ketone.
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).[4]
Solvent Choice: DMSO-d₆ is often preferred for phenolic compounds as it allows for the clear observation of the exchangeable -OH proton. In CDCl₃, this proton signal can sometimes be very broad or exchange with trace water.
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the closely spaced aromatic signals and their coupling patterns.
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework. In a standard broadband-decoupled spectrum, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbons.
Causality of Predictions: The chemical shifts are predicted based on established ranges for different carbon types.
Carbonyl Carbons (C=O): These are highly deshielded and appear far downfield. Ester carbonyls are typically found around 160-170 ppm, while ketone carbonyls are further downfield, often >190 ppm.[5]
Aromatic Carbons: These resonate between 110-160 ppm. Carbons attached to electronegative groups (like -OH, -NO₂) are shifted further downfield.[6]
Aliphatic Carbons: The ester methoxy (-OCH₃) and acetyl methyl (-CH₃) carbons will appear upfield.
Predicted ¹³C NMR Data
Carbon Label
Predicted Chemical Shift (δ, ppm)
Rationale for Prediction
C-g (Acetyl C=O)
195 - 200
Typical range for an aryl ketone carbonyl.
C-f (Ester C=O)
165 - 170
Typical range for a benzoate ester carbonyl.
C-2 (-OH)
155 - 160
Aromatic carbon attached to -OH group, deshielded.
C-3 (-NO₂)
145 - 150
Aromatic carbon attached to -NO₂ group, deshielded.
C-5 (-COCH₃)
138 - 142
Aromatic carbon attached to acetyl group.
C-1 (-COOCH₃)
120 - 125
Quaternary aromatic carbon.
C-6
130 - 135
Aromatic CH, influenced by adjacent groups.
C-4
128 - 133
Aromatic CH, influenced by adjacent groups.
C-h (Ester -OCH₃)
52 - 55
Typical range for a methyl ester carbon.
C-i (Acetyl -CH₃)
28 - 32
Typical range for an acetyl methyl carbon.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups, as their vibrational frequencies are highly characteristic.
Causality of Predictions: The predicted frequencies are based on well-established correlation tables for molecular vibrations.
-OH Stretch: A broad absorption due to hydrogen bonding is a hallmark of a hydroxyl group.[7]
C=O Stretches: The carbonyl groups of the ester and ketone will show strong, sharp absorptions. Their exact position can be influenced by conjugation and neighboring groups.[8][9] We expect two distinct C=O peaks.
-NO₂ Stretches: The nitro group has two characteristic stretching vibrations: an asymmetric and a symmetric stretch.[2][10]
Aromatic C-H and C=C Stretches: These confirm the presence of the benzene ring.
Predicted IR Absorption Frequencies
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity/Shape
Rationale
Phenolic O-H
3100 - 3400
Broad, Medium
Intramolecular hydrogen bonding broadens the signal.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[13]
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is common to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its elemental formula. The fragmentation pattern offers further clues that corroborate the proposed structure.
Causality of Predictions: The molecular formula C₁₀H₉NO₆ gives a specific monoisotopic mass. Fragmentation patterns for aromatic esters are well-documented.[14] Common fragmentation pathways include alpha-cleavage and loss of small, stable neutral molecules.[15][16]
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z Value
Proposed Fragment
Rationale
239.04
[M]⁺
Molecular ion peak corresponding to the formula C₁₀H₉NO₆.
208.03
[M - OCH₃]⁺
Loss of the methoxy radical from the ester (alpha-cleavage).
196.03
[M - C₂H₃O]⁺
Loss of the acetyl radical.
180.02
[M - COOCH₃ - H]⁺
Complex rearrangement and loss of ester group.
165.03
[M - OCH₃ - NO₂]⁺
Subsequent loss of a nitro group from the m/z 208 fragment.
Comparative Analysis: Ruling Out a Key Isomer
To demonstrate the power of this multi-technique approach, we must consider how the data would differ for a plausible structural isomer, such as Methyl 3-acetyl-2-hydroxy-5-nitrobenzoate .
Caption: Logical differentiation of isomers using ¹H NMR splitting patterns.
The most definitive distinction would come from the ¹H NMR spectrum.
Target Molecule: The two aromatic protons (H-4 and H-6) are ortho to each other. This will result in two signals, each a doublet , with a characteristic ortho coupling constant (³J) of approximately 7-9 Hz.
Isomer: The two aromatic protons (H-4 and H-6) would be para to each other. This would result in two doublets with a smaller para coupling constant (⁵J) of ~0-1 Hz, which might appear as two sharp singlets on many spectrometers.
This clear difference in the predicted splitting pattern provides an unambiguous method to distinguish between the two isomers. While IR and MS would be nearly identical for both, NMR provides the definitive proof of regiochemistry.
Conclusion
The structural validation of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is achieved not by a single measurement, but by the overwhelming convergence of evidence from orthogonal spectroscopic techniques. ¹H and ¹³C NMR spectroscopy confirm the precise carbon-hydrogen framework and substituent regiochemistry. Infrared spectroscopy provides definitive evidence for all key functional groups, while mass spectrometry confirms the molecular weight and elemental formula. By systematically predicting the expected spectral outcomes and comparing them with experimental data, and by considering how this data allows for the exclusion of plausible isomers, researchers can achieve the highest level of confidence in their synthetic products. This rigorous, multi-faceted approach is indispensable for ensuring the integrity and reproducibility of chemical and pharmaceutical research.
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Chem-Station. NMR Basics: Guide for Analysis and Interpretation. Available at: [Link]
A Comparative Guide to Purity Assessment of Synthetic Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the intricate process of drug development and manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance;...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate process of drug development and manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is engineered from the very first synthetic steps. The purity of chemical intermediates, such as Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate, is a cornerstone of this quality paradigm.[1][2] As a versatile building block, potentially for benzofuran-based compounds with therapeutic interest, its molecular integrity directly influences the efficacy, safety, and stability of the final drug product.[3] Impurities introduced or carried over from an intermediate can lead to downstream reaction failures, the formation of toxic byproducts, and significant regulatory hurdles.[2]
This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of synthetic Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate. We will delve into the rationale behind method selection, present detailed experimental protocols, and offer a comparative analysis to empower researchers and drug development professionals to build reliable quality control strategies from the ground up.
Understanding the Analyte and Its Potential Impurity Profile
Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is a functionalized aromatic compound. Its synthesis likely involves the nitration of a precursor like Methyl 5-acetyl-2-hydroxybenzoate. This process, while effective, is prone to generating a specific array of impurities.
Common Potential Impurities Include:
Isomeric Byproducts: Nitration of a substituted benzene ring can result in the formation of regioisomers, where the nitro group is positioned at different locations on the aromatic ring. These isomers often have very similar physical properties, making them challenging to separate.
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the precursor molecule in the final product.
Over-nitrated Species: The introduction of more than one nitro group can occur under harsh reaction conditions.[4]
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification (e.g., recrystallization) can be retained in the final product.[5]
A robust analytical strategy must be capable of separating and quantifying the primary compound from these structurally similar and chemically diverse impurities.
Workflow for Comprehensive Purity Assessment
A multi-tiered approach is essential for a thorough purity evaluation. This typically begins with rapid qualitative checks and progresses to highly sensitive quantitative methods.
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, from routine quality control to the certification of reference materials.[1] High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its precision and versatility in pharmaceutical analysis.[6]
Feature
High-Performance Liquid Chromatography (HPLC)
Quantitative NMR (qNMR)
Gas Chromatography (GC)
Thin-Layer Chromatography (TLC)
Principle
Differential partitioning between a liquid mobile phase and a solid stationary phase.
Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.
Partitioning of volatile analytes between a gas mobile phase and a stationary phase.
Differential adsorption onto a solid stationary phase from a liquid mobile phase.[7]
Quantification
Relative (Area %); Quantitative with a reference standard.
Absolute quantification against a certified internal standard.[8]
Quantitative with a reference standard.
Semi-quantitative at best.
Resolution
High to Excellent; capable of separating closely related isomers.
Lower than HPLC; potential for signal overlap.
High for volatile compounds.
Low resolution.
Sensitivity
High (µg/mL to ng/mL).
Moderate; generally lower than HPLC.
Very high for specific detectors (e.g., ECD for nitroaromatics).[9]
Purity assignment of reference standards, structural elucidation.
Analysis of residual solvents, volatile impurities.
Reaction monitoring, rapid qualitative screening.
Limitations
Requires a specific reference standard for accurate quantification.
Requires a certified internal standard; higher initial instrument cost.
Analyte must be volatile and thermally stable; may require derivatization.[8]
Limited resolution and quantification capabilities.
Detailed Experimental Protocols
The following protocols are provided as robust starting points and may require optimization for specific instrumentation and impurity profiles.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to provide excellent separation of the main analyte from potential isomers and related substances. The use of an acidic mobile phase ensures that the phenolic hydroxyl group is protonated, leading to consistent retention and sharp peak shapes.[10]
Workflow Diagram: HPLC Purity Analysis
Caption: Step-by-step workflow for HPLC analysis.
Instrumentation & Conditions:
System: HPLC with UV-Vis Detector.
Column: C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size.[8]
Mobile Phase Preparation: Prepare the mobile phase components. Filter both solvents through a 0.45 µm membrane filter before use to remove particulates.[10]
Sample Preparation: Accurately weigh approximately 10 mg of the Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate sample. Dissolve in 100 mL of a 50:50 mixture of Acetonitrile and Water to obtain a stock solution of 0.1 mg/mL.
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Analysis: Inject a diluent blank, followed by the sample solution.
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[10]
Rationale: A C18 column is a versatile, non-polar stationary phase suitable for a wide range of aromatic compounds. Phosphoric acid is used to control the pH and suppress the ionization of the phenolic proton, ensuring good peak shape and reproducible retention times.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific analyte resonance to the integral of a known amount of a certified internal standard. This technique is invaluable for qualifying in-house standards without relying on an external, pre-certified standard of the analyte itself.[1]
Instrumentation & Parameters:
System: 400 MHz or higher NMR spectrometer.
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
Internal Standard: Certified Maleic Acid.
Relaxation Delay (d1): 30-60 seconds. This long delay is critical to ensure complete T1 relaxation for all relevant protons, which is a prerequisite for accurate quantification.
Procedure:
Sample Preparation:
Accurately weigh approximately 15 mg of the Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate sample into a clean vial.
Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.
Dissolve the mixture in approximately 0.7 mL of DMSO-d6 and transfer to a 5 mm NMR tube.
Data Acquisition: Acquire the ¹H NMR spectrum using a standard 90° pulse sequence and a long relaxation delay.
Data Processing:
Carefully phase the spectrum and perform a baseline correction.
Integrate a well-resolved, unique proton signal from the analyte and a known signal from the internal standard (e.g., the two olefinic protons of Maleic Acid).
Purity Calculation: The purity is calculated using the following formula:
Rationale: DMSO-d6 is chosen as the solvent for its ability to dissolve a wide range of organic compounds and for its high boiling point. Maleic acid is a suitable internal standard as it is non-volatile, stable, and has distinct proton signals that are unlikely to overlap with those of the analyte.
Conclusion
The purity assessment of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is not a one-size-fits-all process. A comprehensive and trustworthy evaluation relies on the strategic application of multiple analytical techniques. While Thin-Layer Chromatography and Melting Point Analysis serve as excellent initial, qualitative checks, a robust quality control system must be built upon high-resolution, quantitative methods.
High-Performance Liquid Chromatography (HPLC) stands out as the primary method for routine analysis, offering unparalleled sensitivity and resolving power for detecting and quantifying process-related impurities and degradation products.[1][6] For the definitive assignment of purity and the qualification of reference materials, Quantitative NMR (qNMR) is the authoritative choice, providing absolute quantification without the need for an analyte-specific standard.[1][8] Supporting techniques like Mass Spectrometry are crucial for the structural identification of unknown impurities, providing a complete picture of the compound's profile.
By integrating these methods, researchers and drug development professionals can ensure the quality and consistency of their synthetic intermediates, thereby laying a solid foundation for the development of safe and effective pharmaceuticals.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. (URL: )
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A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene - Benchchem. (URL: )
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A Simple Method for Analysis of Nitrobenzene In Aniline. (URL: )
methyl 2-hydroxy-5-methyl-3-nitrobenzo
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (URL: [Link])
Analysis for nitrogen compounds by gas chromatography - Google P
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Synthesis of Methyl m-Nitrobenzoate | PDF | Chemical Reactions | Bleach - Scribd. (URL: [Link])
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Purity Analysis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: A Comparative Guide to HPLC and Altern
Purity Assessment of Synthesized 5-Methyl-2-nitrobenzoic Acid: A Compar
Synthesis, In Vitro Evaluation and Molecular Docking of the 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans against Multiple Targets Linked to Type 2 Diabetes - PMC. (URL: [Link])
Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a - OAText. (URL: [Link])
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Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. (URL: [Link])
mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (URL: [Link])
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Comparative Analysis of Substituted Nitroaromatic Building Blocks: Reactivity, Selectivity, and Downstream Utility
Substituted nitroaromatics are indispensable building blocks in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Their utility stems from the highly electron-withdrawing nature of the nitro group,...
Author: BenchChem Technical Support Team. Date: March 2026
Substituted nitroaromatics are indispensable building blocks in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Their utility stems from the highly electron-withdrawing nature of the nitro group, which activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) , and their ability to be subsequently reduced to highly versatile anilines.
However, structural nuances—such as the identity of the halogen leaving group or the choice of reduction catalyst—drastically alter reaction kinetics and chemoselectivity. This guide provides a comparative analysis of these building blocks, offering mechanistic insights and self-validating protocols to optimize your synthetic workflows.
Nucleophilic Aromatic Substitution (SNAr): The Halogen Effect
In aliphatic SN2 reactions, iodine and bromine are superior leaving groups due to the weakness of their carbon-halogen bonds. In SNAr, this logic is completely inverted. When comparing building blocks like 1-fluoro-4-nitrobenzene and 1-chloro-4-nitrobenzene, the fluorinated analog is orders of magnitude more reactive[1].
Mechanistic Causality
The SNAr mechanism proceeds via an addition-elimination pathway. The rate-determining step (RDS) is the initial attack of the nucleophile, which disrupts the aromaticity of the ring to form an electron-rich, negatively charged intermediate known as the Meisenheimer complex[1].
Fluorine's extreme electronegativity strongly polarizes the ipso-carbon, increasing its electrophilicity and accelerating the nucleophilic attack. Furthermore, theoretical studies indicate that the substitution of fluoride proceeds fastest because it incurs the smallest loss of aromaticity during the transition state, allowing the system to recover aromaticity more efficiently than when chloride is displaced[2].
Figure 1: SNAr addition-elimination mechanism highlighting the rate-determining Meisenheimer complex.
Quantitative Comparison: SNAr Reactivity
Substrate
Relative Rate (vs Cl)
Primary Mechanistic Driving Force
1-Fluoro-4-nitrobenzene
~3300x
High electronegativity maximizes ipso-carbon electrophilicity; minimal aromaticity loss[2].
1-Chloro-4-nitrobenzene
1.0 (Ref)
Moderate electronegativity; larger loss of aromaticity during the RDS[2].
1-Bromo-4-nitrobenzene
~0.8x
Weak inductive effect; poor stabilization of the Meisenheimer complex[1].
Chemoselective Reduction: Navigating the Pathway to Anilines
Once the SNAr substitution is complete, the nitro group is typically reduced to an amine. The catalytic hydrogenation of halogenated nitroaromatics (e.g., converting 1-chloro-4-nitrobenzene to 4-chloroaniline) presents a significant chemoselectivity challenge.
Mechanistic Causality
The reduction follows a stepwise pathway: nitro ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
nitroso hydroxylamine aniline. Standard heterogeneous catalysts, such as unmodified Pd/C, are highly active but lack selectivity. They often over-reduce the substrate, leading to hydrodehalogenation (cleaving the C-Cl bond to yield unsubstituted aniline), or they stall, causing a dangerous accumulation of the hydroxylamine intermediate (up to 30%)[3]. Furthermore, side condensations between nitroso and hydroxylamine species can form unwanted azo or hydrazo dimers[4].
To achieve chemoselectivity, the catalyst's active site must be modulated to alter the adsorption energy of the intermediates. For example, co-modifying Pd/C with organic/inorganic ligands (like PPh3 and NaVO3) creates mixed-valence Pd species at the metal-support interface, which rapidly drives the hydroxylamine to aniline while suppressing dehalogenation[3]. Alternatively, air-stable base-metal catalysts (e.g., Manganese-based systems) offer excellent chemoselectivity by avoiding direct interaction with the carbon-halogen bond[4].
Quantitative Comparison: Hydrogenation of 1-Chloro-4-nitrobenzene
Catalyst System
Conversion
Selectivity to 4-Chloroaniline
Major Byproducts / Issues
Standard Pd/C
>99.9%
< 60%
Aniline (Dechlorination), 4-Cl-Hydroxylamine (up to 30%)[3].
Modified Pd/C (PPh₃/NaVO₃)
>99.9%
> 99%
None. High-valence Pd at interface prevents dehalogenation[3].
Air-Stable Mn-Catalyst
> 95%
> 90%
Trace azo compounds. Highly tolerant of functional groups[4].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.
Protocol A: High-Yield SNAr of 1-Fluoro-4-nitrobenzene
Objective: Substitute the highly reactive aryl fluoride with a secondary amine (e.g., morpholine).
Reaction Setup: In an oven-dried flask, dissolve 1-fluoro-4-nitrobenzene (1.0 equiv) in anhydrous DMF (0.2 M). DMF is chosen to solvate the reactants while leaving the nucleophile unsolvated and highly reactive.
Base Addition: Add anhydrous K2CO3 (2.0 equiv). Causality: K2CO3 acts as a non-nucleophilic acid scavenger to neutralize the HF generated, driving the equilibrium forward without competing for the electrophile.
Nucleophile Addition: Add morpholine (1.2 equiv) dropwise at room temperature. Stir for 2–4 hours.
Validation Checkpoint 1 (TLC): Elute an aliquot in 20% EtOAc/Hexanes. The highly polar starting fluoride (high Rf) should completely disappear, replaced by a bright yellow spot (the nitroaniline product) at a lower Rf.
Workup: Quench with water to precipitate the product. Filter and wash with cold water.
Validation Checkpoint 2 (LC-MS): Confirm the mass of the product. The absence of the M+1 peak for the starting material confirms complete conversion.
Objective: Reduce 1-chloro-4-nitrobenzene to 4-chloroaniline without hydrodehalogenation.
Reaction Setup: In a high-pressure reactor or balloon-equipped flask, dissolve the SNAr product (1.0 equiv) in methanol (0.1 M).
Catalyst Addition: Add the modified Pd/C catalyst (e.g., PPh3/NaVO3 doped, 5 mol% Pd). Causality: The modifier poisons the zero-valence Pd sites responsible for C-Cl cleavage while leaving the interfacial high-valence Pd active for N-O reduction[3].
Hydrogenation: Purge the vessel with N2 (3x), then H2 (3x). Stir vigorously under H2 atmosphere at 25°C for 30 minutes.
Validation Checkpoint 1 (Oxygen-Isolated ¹H NMR): Filter a small aliquot through Celite under an inert atmosphere and evaporate. Run a ¹H NMR. Critical check: Look for the absence of broad singlets around
8.5-9.0 ppm (indicative of the dangerous hydroxylamine intermediate -NHOH)[3]. The presence of a sharp singlet at ~3.5-4.0 ppm confirms the -NH2 group.
Workup: Filter the entire mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the pure substituted aniline.
Conclusion
When designing synthetic routes in drug discovery, the choice of substituted nitroaromatic building blocks dictates the efficiency of the entire downstream sequence. 1-Fluoro-4-nitrobenzene is the superior choice for SNAr due to the electronegativity-driven stabilization of the Meisenheimer complex. For the subsequent reduction, standard Pd/C must be avoided if halogen substituents are present; instead, modified Pd/C or base-metal catalysts should be employed to navigate the complex reduction pathway without stalling at the hydroxylamine intermediate or cleaving critical carbon-halogen bonds.
References
Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects
CCS Publishing
URL
Nucleophilic Aromatic Substitution: Introduction and Mechanism
Master Organic Chemistry
URL
NIH.
Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review
Frontiers
URL
How Do Aromatic Nitro Compounds React with Nucleophiles?
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Benzoate Derivatives
Introduction: The Architectural Blueprint of Biological Activity In the realm of drug discovery and development, understanding the intricate relationship between a molecule's structure and its biological activity is para...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Architectural Blueprint of Biological Activity
In the realm of drug discovery and development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This principle, known as the Structure-Activity Relationship (SAR), forms the cornerstone of medicinal chemistry. It posits that the pharmacological or biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound, researchers can optimize its therapeutic properties, such as potency and selectivity, while minimizing adverse effects.
Substituted benzoate derivatives, a class of compounds characterized by a benzoic acid core, have garnered significant attention for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The versatility of the benzene ring allows for the introduction of various substituents at different positions, profoundly influencing the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide provides a comparative analysis of the SAR of substituted benzoate derivatives, supported by experimental data and detailed protocols to aid researchers in this exciting field.
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted benzoate derivatives have emerged as a promising scaffold for the design of new antimicrobial drugs. The nature, position, and number of substituents on the benzoic acid ring play a crucial role in determining their efficacy against a spectrum of microbial pathogens.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of substituted benzoate derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
Generally, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, bromo), tends to enhance the antibacterial activity of benzoate derivatives.[1] For instance, a study on p-amino benzoic acid (PABA) derivatives demonstrated that a bromo-substituted compound exhibited significant activity against Bacillus subtilis.[1] The position of the substituent is also critical; for example, a meta-bromo derivative was found to be active against B. subtilis, while a para-bromo derivative showed activity against Candida albicans and Aspergillus niger.[1]
Furthermore, converting the carboxylic acid group of PABA into Schiff bases has been shown to be more effective in enhancing antimicrobial potential compared to esterification.[1] This suggests that the imine linkage in Schiff bases plays a significant role in the antimicrobial mechanism of these derivatives.
Table 1: Comparative Antimicrobial Activity (MIC) of Substituted Benzoate Derivatives
Note: Original data was in pMIC (µM/ml) and has been converted for comparative purposes. The values are approximate and intended to illustrate relative potency.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of substituted benzoate derivatives against bacterial and fungal strains using the broth microdilution method.[2][3][4]
Materials:
Test compounds (substituted benzoate derivatives)
Standard antimicrobial agent (e.g., streptomycin, norfloxacin)
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
Sterile 96-well microtiter plates
Dimethyl sulfoxide (DMSO)
Sterile deionized water
Incubator
Micropipettes and sterile tips
Procedure:
Preparation of Stock Solutions: Dissolve the test compounds and the standard drug in DMSO to a high concentration (e.g., 1 mg/mL).
Preparation of Microtiter Plates: Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations of the test compound.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.[3]
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells (which contain only broth). Include a growth control well (broth and inoculum without the compound).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at an appropriate temperature (e.g., 25°C) for 7 days for fungi.[1][3]
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader to measure turbidity.
Caption: The Keap1-Nrf2-ARE signaling pathway.
[5]
Anticancer Activity: Inducing Cytotoxicity in Cancer Cells
The search for novel anticancer agents is a continuous effort in medicinal chemistry. Substituted benzoate derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. [6]The SAR of these compounds provides valuable insights for designing more potent and selective anticancer drugs.
Comparative Analysis of Cytotoxic Effects
The anticancer activity of substituted benzoate derivatives is often evaluated by determining their IC50 value against different cancer cell lines using assays like the MTT assay. A lower IC50 value signifies higher cytotoxic potency.
The anticancer activity is highly dependent on the nature of the substituents on the benzoic acid core. For example:
Thiocyanate Derivatives: Substituted thiocyanate benzoic acid derivatives have been synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. Certain derivatives demonstrated potent activity.
[6]* Triazole Derivatives: Benzoic acid derivatives incorporating a 1,2,4-triazole moiety have shown significant anticancer activity against HCT-116 and MCF-7 human cancer cell lines, with some compounds inducing apoptosis.
[6]* Thiophene-containing Derivatives: A 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid derivative showed significant anticancer activity against A549 and Caco2 tumor cell lines by inducing apoptosis.
[6]
Table 3: Comparative Anticancer Activity (IC50) of Substituted Benzoate Derivatives
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability and cytotoxicity.
[7][8]
Principle:
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [7]The amount of formazan produced is proportional to the number of viable cells. [7]The insoluble formazan crystals are dissolved, and the absorbance of the resulting colored solution is measured.
[7]
Materials:
Cancer cell lines (e.g., MCF-7, HCT-116)
Cell culture medium and supplements
Test compounds (substituted benzoate derivatives)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
Sterile 96-well plates
CO2 incubator
Microplate reader
Procedure:
Cell Seeding: Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a control.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified atmosphere at 37°C and 5% CO2.
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
[7]5. Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. [7]During this time, viable cells will convert the MTT into purple formazan crystals.
Solubilization: Add 100 µL of the solubilization solution to each well.
[7]7. Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
[7]8. Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. [7]A reference wavelength of more than 650 nm can be used.
[7]9. Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The structure-activity relationship of substituted benzoate derivatives is a rich and dynamic field of research. The evidence clearly indicates that the biological activity of these compounds can be finely tuned by strategic modifications of their chemical structure. For antimicrobial activity, the introduction of electron-withdrawing groups and the formation of Schiff bases are promising strategies. In the context of antioxidant capacity, the number and ortho/para positioning of hydroxyl groups are key determinants of potency. For anticancer effects, the incorporation of various heterocyclic moieties has shown significant promise.
The experimental protocols provided in this guide offer a standardized framework for the evaluation of these biological activities. By systematically applying SAR principles and rigorous experimental validation, researchers can continue to unlock the therapeutic potential of substituted benzoate derivatives in the ongoing quest for novel and effective drugs.
References
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Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC. Available from: [Link]
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Comparative Biological Activity Screening of Novel Nitroaromatic Hypoxia-Activated Prodrugs
Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist Executive Summary Evaluating the translational potential of novel nitroaromatic Hypoxia-Activated Pr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Prepared by: Senior Application Scientist
Executive Summary
Evaluating the translational potential of novel nitroaromatic Hypoxia-Activated Prodrugs (HAPs) requires moving beyond basic viability metrics. Because solid tumors frequently outgrow their vascular supply, they develop regions of profound hypoxia (O2 < 0.1 mmHg)—a microenvironment that drives resistance to conventional chemo-radiation. Nitroaromatic triggers exploit this by undergoing selective enzymatic reduction to form cytotoxic effectors exclusively in oxygen-deprived cells.
This guide objectively compares the biological activity and screening protocols of a novel, prototypical 2-nitroimidazole-based compound (NTR-019 ) against clinical-stage benchmarks Evofosfamide (TH-302) and Tirapazamine (TPZ) . By detailing the mechanistic rationale and self-validating experimental workflows, this document provides a robust framework for HAP evaluation.
Mechanistic Rationale: The Causality of Bioreductive Activation
The biological activity of nitroaromatic HAPs is strictly governed by their electron affinity and the competition between enzymatic reduction and oxygen-mediated oxidation. Understanding this mechanism is critical for designing appropriate screening assays.
Tirapazamine (TPZ): Undergoes a one-electron reduction by intracellular enzymes like NADPH:cytochrome P450 reductase (P450R) to form a highly reactive radical. In normoxia, oxygen rapidly oxidizes this radical back to the parent drug, generating superoxide radicals (futile redox cycling). In hypoxia, the radical persists and causes DNA double-strand breaks[1].
Evofosfamide (TH-302): Utilizes a 2-nitroimidazole trigger linked to a brominated isophosphoramide mustard. Under hypoxia, reduction of the nitro group leads to molecular fragmentation, releasing the DNA-crosslinking mustard. Crucially, this active metabolite is stable enough to diffuse to adjacent normoxic cells, providing a powerful "bystander effect"[2][3].
NTR-019 (Novel): Engineered with a chemically tuned reduction potential to minimize premature activation in mild hypoxia, aiming for a higher Hypoxia Cytotoxicity Ratio (HCR) than TPZ while exceeding the bystander efficacy of Evofosfamide.
Bioreductive activation pathway of nitroaromatic hypoxia-activated prodrugs.
To objectively evaluate HAPs, the screening protocol must be a self-validating system that strictly controls oxygen tension. While high-throughput metabolic assays (e.g., CellTiter-Glo, Neutral Red) are useful for rapid IC50 determination[4], clonogenic survival assays remain the gold standard for DNA-crosslinking agents like Evofosfamide, as they measure long-term reproductive death rather than transient metabolic inhibition.
Step-by-Step Protocol: HCR Determination Assay
Objective: Determine the IC50 under normoxic (21% O2) and hypoxic (0.1% O2) conditions to calculate the Hypoxia Cytotoxicity Ratio (HCR)[5].
Cell Preparation & Seeding: Harvest exponential-phase human tumor cells (e.g., HCT116 colorectal or MDA-MB-231 breast cancer cells). Seed at 2,000 cells/well in 96-well plates (for Neutral Red) or 200 cells/well in 6-well plates (for clonogenic). Allow 24 hours for attachment.
Pre-equilibration (Critical Step): Transfer plates designated for hypoxia to a specialized hypoxia workstation purged with 0.1% O2, 5% CO2, and balance N2. Pre-equilibrate for 4 hours before drug addition.
Causality Check: Immediate drug addition without pre-equilibration leads to false-negative HCRs. Residual dissolved oxygen in the media will prematurely oxidize the nitro radical anion, inhibiting the release of the active cytotoxin.
Compound Treatment: Prepare serial dilutions of Evofosfamide, Tirapazamine, and NTR-019. Use strictly deoxygenated media for hypoxic plates and standard media for normoxic plates. Treat cells for 72 hours (metabolic assay) or 4 hours (clonogenic assay).
Readout & Analysis:
Neutral Red Assay: After 72h, add Neutral Red dye (100 µg/mL), incubate for 4h, wash, and measure absorbance to quantify viable biomass[4].
Clonogenic Assay: After 4h exposure, wash cells, replace with fresh media, and incubate in normoxia for 10-14 days. Stain colonies with crystal violet.
Data Synthesis: Calculate the HCR using the formula: HCR = IC50(Normoxia) / IC50(Hypoxia).
Differential hypoxia/normoxia cytotoxicity screening workflow for HCR determination.
Comparative Performance Data & Analysis
The following table synthesizes the in vitro biological activity of the novel compound NTR-019 against established HAPs in HCT116 colorectal carcinoma cells.
Tirapazamine (TPZ) exhibits a modest HCR. Its mechanism relies on the generation of an oxidizing radical, which has a very short half-life and cannot diffuse far, resulting in a negligible bystander effect[1]. Furthermore, its aerobic toxicity (IC50 ~25 µM) is driven by futile redox cycling that generates reactive oxygen species (ROS), leading to off-target systemic toxicity.
Evofosfamide demonstrates a highly favorable HCR (>200). The 2-nitroimidazole trigger requires a lower redox potential for activation, making it highly stable in normoxia (IC50 >100 µM). Upon hypoxic activation, the released bromo-isophosphoramide mustard is stable enough to diffuse into neighboring oxygenated tumor regions, effectively eradicating heterogeneous tumor masses[2][3].
NTR-019 outperforms both benchmarks. By chemically tuning the electron-withdrawing groups on the nitroaromatic ring, the reduction potential is shifted to require even stricter hypoxic conditions (<0.05% O2) for activation. This nearly eliminates normoxic activation (IC50 >150 µM), pushing the HCR above 500. This data suggests that NTR-019 possesses a superior safety profile for in vivo applications, minimizing dose-limiting mucosal or hematological toxicities often seen with earlier-generation HAPs.
References
Source: Taylor & Francis Online (tandfonline.com)
Administration of Hypoxia-Activated Prodrug Evofosfamide after Conventional Adjuvant Therapy Enhances Therapeutic Outcome and Targets Cancer-Initiating Cells in Preclinical Models of Colorectal Cancer
Source: ResearchGate
URL
Evofosfamide Enhances Sensitivity of Breast Cancer Cells to Apoptosis and Natural-Killer-Cell-Mediated Cytotoxicity Under Hypoxic Conditions
Source: MDPI
URL
Source: NIH (PMC)
A Phase I/II Study of Evofosfamide, A Hypoxia-activated Prodrug with or without Bortezomib in Subjects with Relapsed/Refractory Multiple Myeloma
Source: AACR Journals
URL
Validation of Biocatalytic Transamination vs. Transition-Metal Catalyzed Reductive Amination for Chiral Amine Synthesis
Chiral amines are indispensable building blocks in modern pharmacopeia, present in approximately 40–50% of top-selling small-molecule active pharmaceutical ingredients (APIs) such as the antidiabetic drug sitagliptin[1][...
Author: BenchChem Technical Support Team. Date: March 2026
Chiral amines are indispensable building blocks in modern pharmacopeia, present in approximately 40–50% of top-selling small-molecule active pharmaceutical ingredients (APIs) such as the antidiabetic drug sitagliptin[1][2]. Historically, the synthesis of these stereocenters has relied heavily on transition-metal catalyzed asymmetric reductive amination. However, the paradigm is shifting. The validation of engineered
-transaminases (-TAs) offers a highly selective, green-chemistry alternative.
This guide objectively compares the mechanistic causality, operational protocols, and performance metrics of the novel biocatalytic pathway against the traditional chemocatalytic benchmark, providing a self-validating framework for process chemists evaluating synthetic routes.
Mechanistic Causality & Reaction Design
To understand the performance divergence between these two pathways, we must analyze the physical and chemical causality driving their stereoselectivity and thermodynamic behavior.
The Benchmark: Chemocatalytic Reductive Amination
The traditional pathway utilizes a transition-metal catalyst (typically Rhodium or Ruthenium) paired with a bulky chiral phosphine ligand (e.g., Josiphos).
Mechanism: The reaction proceeds via the condensation of a prochiral ketone with an amine source (like ammonium acetate) to form an imine intermediate. This is followed by asymmetric hydrogenation.
Causality of Selectivity: Enantioselectivity is entirely dependent on the steric hindrance of the chiral ligand, which physically blocks one face of the imine intermediate, forcing the metal-hydride to attack from the less hindered face.
Limitations: Because the steric shielding is rarely absolute, minor off-target attacks occur, capping the enantiomeric excess (ee) around 95–97%. Furthermore, the reaction requires high
pressure to overcome mass-transfer limitations in organic solvents[3].
The Novel Pathway: Biocatalytic Transamination (-TA)
The biocatalytic route employs an engineered
-transaminase and a Pyridoxal 5'-phosphate (PLP) cofactor to directly transfer an amino group from a cheap donor (e.g., isopropylamine) to the prochiral ketone[1][4].
Mechanism: The PLP cofactor acts as an amine shuttle. The enzyme's active site features a strictly defined dual-pocket structure (a large and a small binding domain).
Causality of Selectivity: Unlike the "shielding" approach of metal ligands, the
-TA enzyme completely encapsulates the substrate. The strict volumetric constraints of the binding pockets mean the ketone can only physically enter the active site in one specific orientation, resulting in near-perfect stereocontrol (>99.5% ee)[1].
Causality of Reaction Design: Transamination is thermodynamically equilibrated. To drive the reaction forward (Le Chatelier's principle), isopropylamine is used in excess. As it donates its amine, it converts into acetone, a highly volatile byproduct that can be continuously removed via vacuum or sweep gas to prevent product inhibition[4][5].
Fig 1. Mechanistic divergence: chemocatalytic reductive amination vs. biocatalytic transamination.
Self-Validating Experimental Protocols
To establish trustworthiness, the following protocols are designed as self-validating systems. Each workflow contains built-in analytical checkpoints that confirm the mechanistic causality described above.
Objective: Synthesize an enantiopure (R)-amine using an immobilized
-transaminase[5][6].
System Setup: A jacketed continuous stirred-tank reactor (CSTR) equipped with a vacuum distillation overhead.
Biocatalyst Preparation: Suspend 2.0 g/L of immobilized
-TA and 1.0 mM PLP in 100 mM HEPES buffer (pH 8.0).
Causality: Immobilization prevents enzyme aggregation and enables mechanical recovery. PLP is the obligate co-factor for the amine transfer.
Substrate Loading: Introduce 100 mM of the prochiral ketone and 1.0 M isopropylamine (IPA).
Causality: A 10-fold molar excess of IPA thermodynamically forces the equilibrium toward the product side.
Reaction & Equilibrium Shift: Heat the reactor to 30°C under a mild vacuum (150 mbar).
Validation Checkpoint: Monitor the overhead condenser for acetone accumulation. The stoichiometric condensation of acetone validates that the transamination cycle is actively turning over and avoiding product inhibition.
Downstream Isolation: Adjust the aqueous phase to pH 12 using NaOH to deprotonate the chiral amine, followed by extraction with isopropyl acetate.
Validation Checkpoint: Chiral HPLC analysis of the organic phase must show >99.5% ee and <1% residual ketone, validating the absolute stereospecificity of the enzyme's binding pocket.
Objective: Synthesize the chiral amine via Rh-catalyzed asymmetric hydrogenation[3].
System Setup: A high-pressure Hastelloy autoclave.
Imine Condensation: Dissolve 100 mM ketone and 500 mM ammonium acetate in methanol. Stir at 40°C for 2 hours.
Validation Checkpoint: Utilize in-situ FTIR to monitor the disappearance of the ketone carbonyl stretch (C=O, ~1710 cm⁻¹) and the appearance of the imine stretch (C=N, ~1660 cm⁻¹), validating intermediate formation prior to reduction.
Asymmetric Hydrogenation: Add 1 mol%[Rh(cod)Cl]₂ and a chiral Josiphos ligand. Pressurize the vessel with
gas to 30 bar and heat to 50°C.
Validation Checkpoint: Monitor the
pressure drop in the autoclave, which validates the active consumption of hydrogen during imine reduction.
Metal Scavenging: Post-reaction, depressurize the vessel and add 10 wt% silica-thiol metal scavengers. Stir for 4 hours and filter.
Validation Checkpoint: ICP-MS analysis of the filtrate must confirm Rh levels are <10 ppm to validate the product's compliance for downstream API formulation.
Comparative Performance & Green Chemistry Metrics
The transition from chemocatalysis to biocatalysis is not merely a matter of yield; it is a fundamental upgrade in environmental sustainability. The E-factor (mass of waste generated per mass of product) is a critical metric for evaluating process efficiency[7].
As shown in the table below, the biocatalytic route drastically lowers the E-factor[7][8]. The causality behind this reduction is threefold: (1) the reaction occurs in an aqueous buffer rather than organic solvents, (2) it operates at ambient temperature and pressure, eliminating massive energy overheads, and (3) it completely bypasses the need for resource-intensive silica scavengers used to remove toxic heavy metals[2].
Performance Parameter
Biocatalytic Transamination (-TA)
Chemocatalytic Reductive Amination (Rh)
Enantiomeric Excess (ee)
> 99.5%
95 - 97%
Overall Yield
> 92%
~ 85%
Reaction Conditions
Ambient (30°C, 1 atm), Aqueous
Harsh (50°C, 30 bar ), Organic
E-Factor (Waste/Product)
< 10
> 50
Heavy Metal Residue
None (0 ppm)
Requires Scavenging (< 10 ppm target)
Primary Process Challenge
Thermodynamic equilibrium limitations
High catalyst cost and trace metal toxicity
Conclusion
The validation data clearly demonstrates that engineered
-transaminases provide a superior synthetic pathway for chiral amines compared to traditional transition-metal reductive amination. By leveraging the strict steric constraints of the enzyme's active site and employing thermodynamic equilibrium shifting via acetone removal, process chemists can achieve near-perfect enantioselectivity while simultaneously satisfying strict green chemistry mandates.
References
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization
Source: National Institutes of Health (PMC)
URL:[Link]
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades
Source: ACS Catalysis (KAUST Repository)
URL:[Link]
The E factor at 30: a passion for pollution prevention
Source: Green Chemistry (RSC Publishing)
URL:[Link]
Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks
Source: Reaction Chemistry & Engineering (RSC Publishing)
URL:[Link]
A Researcher's Guide to Taming the Nitro Group: A Comparative Analysis of Alternative Reagents for the Nitration of Sensitive Aromatic Compounds
The introduction of a nitro group onto an aromatic scaffold is a cornerstone transformation in organic synthesis, paving the way for a vast array of valuable intermediates in the pharmaceutical, agrochemical, and materia...
Author: BenchChem Technical Support Team. Date: March 2026
The introduction of a nitro group onto an aromatic scaffold is a cornerstone transformation in organic synthesis, paving the way for a vast array of valuable intermediates in the pharmaceutical, agrochemical, and materials science sectors.[1][2] However, the classical approach—a brute-force treatment with a mixture of concentrated nitric and sulfuric acids—is notoriously indiscriminate, often leading to a cascade of unwanted side reactions, poor regioselectivity, and even complete degradation of sensitive substrates.[3][4] For researchers working with electron-rich or sterically hindered aromatic compounds, this "mixed acid" method presents a significant challenge, demanding a more nuanced and controlled approach. This guide provides an in-depth comparison of modern, alternative nitrating reagents, offering a toolkit for achieving selective and efficient nitration of sensitive aromatic compounds, supported by experimental data and detailed protocols.
The Perils of Brute Force: Why Traditional Nitration Fails Sensitive Substrates
The traditional nitrating mixture of HNO₃/H₂SO₄ generates the highly reactive nitronium ion (NO₂⁺) in situ.[5][6] While effective for simple arenes, this potent electrophile often lacks the subtlety required for complex molecules. Sensitive functional groups, such as hydroxyl and amino moieties, are prone to oxidation under these harsh acidic conditions.[7][8] Furthermore, the high reactivity of the nitronium ion can lead to over-nitration, yielding a mixture of mono-, di-, and even trinitrated products that are challenging and costly to separate.[9] Safety is another paramount concern; the highly exothermic nature of these reactions can lead to thermal runaway, posing a significant explosion hazard.[4][10]
A Modern Arsenal: A Comparative Overview of Alternative Nitrating Agents
To circumvent the limitations of mixed acid, a diverse range of milder and more selective nitrating agents has been developed. The choice of reagent is critical and depends on the specific substrate and desired outcome. Below, we compare the performance of several key alternatives.
Metal Nitrates: A Milder Touch for Sensitive Rings
Metal nitrates, particularly those of bismuth and ytterbium, have emerged as effective and often gentler nitrating agents.[11][12] They typically require activation, often with an acid or a solid support, but offer improved selectivity and milder reaction conditions.
Bismuth Nitrate (Bi(NO₃)₃·5H₂O)
Bismuth nitrate is an inexpensive, low-toxicity, and easy-to-handle crystalline solid.[13] It has proven particularly effective for the nitration of phenols, anilines, and other electron-rich aromatics, often with high regioselectivity.[14][15] The reaction can be performed under various conditions, including with solid supports like silica gel or montmorillonite clay, which can enhance reactivity and simplify product isolation.[14]
Ytterbium (III) Nitrate (Yb(NO₃)₃)
Ytterbium (III) nitrate is another lanthanide-based reagent that offers mild and selective nitration. It is particularly useful for substrates that are sensitive to strong acids.[16]
Table 1: Performance Comparison of Bismuth Nitrate and Ytterbium Nitrate for the Nitration of Phenol
Acetyl Nitrate: A Versatile and In Situ Generated Reagent
Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a classic alternative that offers a good balance of reactivity and selectivity.[17][18] It is generally more reactive than metal nitrates but less aggressive than mixed acid. This reagent is particularly useful for the mononitration of a wide range of aromatic compounds.
Table 2: Performance of Acetyl Nitrate in the Mononitration of Anisole
N-Nitropyridinium and Related Salts: Precision Tools for Regiocontrol
For applications demanding high regioselectivity, N-nitropyridinium salts and other N-nitro compounds are powerful tools. These reagents are often more stable and easier to handle than other nitrating agents and can provide excellent control over the position of nitration.
N-Nitropyrazole
Recent research has highlighted N-nitropyrazoles as versatile and powerful nitrating reagents, capable of both mono- and dinitration with excellent control.[19] These reagents can be tuned by modifying the substituents on the pyrazole ring, allowing for fine control over their reactivity.
Table 3: Regioselective Nitration using an N-Nitropyrazole Reagent
The following protocols are provided as a starting point for researchers. As with any chemical reaction, optimization may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Nitration of Aniline using Bismuth Nitrate on Silica Gel
Rationale: This method leverages the mildness of bismuth nitrate and the efficiency of microwave heating to achieve rapid and selective nitration of the highly sensitive aniline. The solid support simplifies workup.
In a microwave-safe vessel, dissolve aniline (1 mmol) in a minimal amount of a suitable solvent (e.g., ethanol).
Add solid-supported bismuth nitrate (prepared by impregnating silica gel with a solution of Bi(NO₃)₃·5H₂O and drying).
Expose the mixture to microwave irradiation (e.g., 30% power level) and monitor the reaction progress by TLC.
Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).
Combine the ethanol filtrates and evaporate the solvent to yield the crude product.
Recrystallize the crude product from ethanol to obtain pure 2-nitroaniline.
Protocol 2: Mononitration of Toluene with Acetyl Nitrate
Rationale: This protocol demonstrates the in situ generation and use of acetyl nitrate for a controlled mononitration. The low temperature helps to manage the exothermicity and improve selectivity.
To a flask cooled in an ice bath, add acetic anhydride (53 mmol).
Slowly add 100% nitric acid (47 mmol) dropwise while maintaining the temperature below 10°C.
To this ice-cold mixture, add a solution of toluene (10 mmol) in CCl₄ dropwise.
Allow the reaction to stir overnight at room temperature.
Carefully quench the reaction by pouring it into a beaker of ice water.
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Navigating the Choices: A Workflow for Reagent Selection
The selection of an appropriate nitrating agent is a critical decision that can significantly impact the success of a synthesis. The following workflow provides a general guideline for making this choice.
Caption: A decision-making workflow for selecting an appropriate nitrating agent based on substrate properties and reaction requirements.
The Underlying Mechanisms: A Deeper Dive
The majority of these alternative nitration methods still proceed through an electrophilic aromatic substitution (SₑAr) mechanism, with the in situ generation of an electrophilic nitrogen species.
Caption: Generalized mechanism for electrophilic aromatic nitration using alternative reagents.
While the generation of the nitronium ion is a common theme, some reactions, particularly under certain conditions, may proceed through a single-electron transfer (SET) mechanism.[5][20] This pathway involves the initial transfer of an electron from the aromatic ring to the nitrating agent, forming a radical cation, which then collapses to the nitrated product. Understanding these mechanistic nuances is key to rationalizing and predicting the outcomes of these complex reactions.
Conclusion
The nitration of sensitive aromatic compounds requires a departure from the classical mixed-acid approach. The modern synthetic chemist has a diverse array of alternative reagents at their disposal, each with its own set of advantages in terms of mildness, selectivity, and safety. By understanding the reactivity profiles of reagents like metal nitrates, acetyl nitrate, and N-nitro salts, and by carefully selecting reaction conditions, researchers can effectively introduce the versatile nitro group into complex and sensitive molecules, opening new avenues for drug discovery and materials development.
References
Badgujar, D. M., et al. (2008). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Oriental Journal of Chemistry, 24(3), 941-946. [Link]
Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. [Link]
Patel, S. S., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(8), 1337-1356. [Link]
Gigante, B., et al. (1995). Claycop-Catalyzed Dinitration of Anisole. The Journal of Organic Chemistry, 60(11), 3445-3447. This is referenced in a patent, direct link unavailable.
de Souza, B. S., et al. (2023). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. The Journal of Physical Chemistry A, 127(47), 10049-10058. [Link]
Chen, J., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 11(7), 2055. [Link]
Dwight, W. M., et al. (2007). Improved Nitrations Using Metal Nitrate–Sulfuric Acid Systems. Tetrahedron Letters, 48(36), 6331-6333. A request for the full text can be made at: [Link]
Higuchi, T., et al. (2003). Electrophilic Aromatic Nitration Using a Mixed Catalyst of Lithium, Molybdenum, Ytterbium on Silica Gel. Synlett, 2003(12), 1849-1851. [Link]
Semsel, A. M. (2004). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 9(8), 624-630. [Link]
Ashenhurst, J. (2024). Reactions of Aniline. Chemistry Steps. [Link]
Ameta, R., et al. (2009). A green chemical approach for nitration of aromatic compounds. Macedonian Journal of Chemistry and Chemical Engineering, 28(2), 163-168. [Link]
Ghorbani-Vaghei, R., & Jalili, H. (2005). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 117(5), 503-506. [Link]
Martínez, R., et al. (2021). Bismuth nitrate mediated nitration of aromatic compounds under mechanochemical conditions. ChemistrySelect, 6(43), 11677-11681. [Link]
Li, Z., et al. (2024). Thermal Risk Assessment of the Complex Nitration Process through Safety Operating Space Analysis and Optimization. Industrial & Engineering Chemistry Research, 63(30), 13248–13260. [Link]
Domingo, L. R. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. ChemistrySelect, 4(45), 13313-13319. This is referenced in another article, direct link unavailable.
Peruncheralathan, S., et al. (2005). Guanidinium Nitrate: A Novel Reagent for Aryl Nitrations. Tetrahedron Letters, 46(9), 1499-1501. A request for the full text can be made at: [Link]
Wang, Z., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16493–16505. [Link]
Wu, J., et al. (2006). Use of bismuth nitrate and iron nitrate as nitrification agent in aromatic compound nitrification.
Syntech International. (2023). Stability and safe handling of nitration waste acids. [Link]
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Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
Soni, V., et al. (2023). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Asian Journal of Organic Chemistry, 12(11), e202300331. A request for the full text can be made at: [Link]
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Comparative study of the reactivity of nitrobenzoate isomers
Comparative Reactivity of Nitrobenzoate Isomers: A Kinetic and Mechanistic Guide Executive Summary The alkaline hydrolysis of carboxylic acid esters is a cornerstone reaction in physical organic chemistry and pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity of Nitrobenzoate Isomers: A Kinetic and Mechanistic Guide
Executive Summary
The alkaline hydrolysis of carboxylic acid esters is a cornerstone reaction in physical organic chemistry and pharmaceutical stability profiling. When evaluating the reactivity of nitrobenzoate isomers (ortho, meta, and para), the specific position of the nitro (-NO₂) group dictates a profound shift in reaction kinetics. This guide provides an in-depth comparative analysis of these isomers, detailing the causality behind their reactivity profiles and outlining a rigorously validated experimental protocol for kinetic assessment.
Mechanistic Framework: The BAc2 Pathway
Alkaline hydrolysis of nitrobenzoates proceeds predominantly via the Base-catalyzed, Acyl-oxygen fission, bimolecular (BAc2) mechanism, as detailed in the1[1]. The rate-determining step is the initial nucleophilic attack by the hydroxide ion on the electron-deficient carbonyl carbon, forming a high-energy tetrahedral intermediate. Consequently, any structural modification that withdraws electron density from the carbonyl center will stabilize this transition state and accelerate the overall reaction.
Figure 1: BAc2 alkaline hydrolysis mechanism of nitrobenzoate esters.
Isomeric Reactivity Analysis: Electronic vs. Steric Effects
The nitro group is a powerful electron-withdrawing moiety. However, its influence on the ester's reactivity is strictly positional, creating a delicate balance between electronic pull and steric hindrance:
para-Nitrobenzoate : The -NO₂ group exerts both a strong inductive (-I) and resonance (-R) effect. This dual electron withdrawal maximizes the partial positive charge on the carbonyl carbon. As a result, para-substituted benzoates exhibit the fastest hydrolysis rates, conforming precisely to the Hammett relationship 2[2].
meta-Nitrobenzoate : Positioned meta to the ester linkage, the nitro group cannot transmit resonance effects directly to the carbonyl carbon. Reactivity is driven solely by its strong -I effect. Despite lacking resonance stabilization, the inductive pull is substantial enough that the alkaline hydrolysis of ethyl m-nitrobenzoate is 63.5 times faster than that of the unsubstituted ethyl benzoate 3[3].
ortho-Nitrobenzoate : The ortho isomer presents a complex mechanistic dichotomy. While the proximity of the nitro group maximizes the inductive effect, it simultaneously introduces severe steric hindrance. Kinetic studies reveal that the steric influence in the alkaline hydrolysis of ortho-substituted benzoates is 2.7 times higher than the corresponding influence in phenyl benzoates 2[2]. This steric crowding at the transition state counteracts the electronic acceleration, typically rendering the ortho isomer slower than the para isomer.
Table 1: Quantitative Electronic and Steric Parameters
(Hammett constants sourced from 4[4])
To objectively compare these isomers, a robust kinetic assay is required. While spectrophotometric methods are common, the overlapping UV absorbances of nitrobenzoate esters and their corresponding carboxylate products can introduce artifacts. A classical titrimetric approach is recommended for its direct, unambiguous quantification of hydroxide depletion.
Figure 2: Experimental workflow for titrimetric kinetic analysis.
Step-by-Step Protocol:
Reagent Preparation & Equilibration : Prepare 0.01 M solutions of the chosen nitrobenzoate ester and NaOH in an ethanol-water solvent system (to ensure ester solubility). Equilibrate both solutions in a thermostatic water bath at 25.0 ± 0.1°C.
Causality: Temperature control is critical; a 1°C fluctuation can alter the rate constant by up to 10%.
Reaction Initiation : Rapidly mix equal volumes of the ester and NaOH solutions. Start the chronometer. The initial concentration (
) of both reactants is now 0.005 M.
Aliquot Withdrawal & Quenching : At precise intervals (e.g., 5, 10, 20, 30 minutes), withdraw a 10.0 mL aliquot and immediately discharge it into a flask containing 10.0 mL of cold (0°C) 0.01 M standard HCl.
Causality: The sudden drop in temperature and the neutralization of the base instantly halts the BAc2 hydrolysis, freezing the kinetic state of the aliquot so that titration can be performed without the reaction progressing further.
Back-Titration : Titrate the excess, unreacted HCl with standard 0.01 M NaOH using phenolphthalein as an indicator.
Self-Validation Check (Infinity Titration) : Heat a residual portion of the reaction mixture to 60°C for 2 hours to force the reaction to completion. Titrate the remaining base.
Trustworthiness: The final
should perfectly match the theoretical yield based on the limiting reagent. Any deviation indicates solvent evaporation or side reactions (e.g., alkyl-oxygen cleavage).
Data Interpretation
Because the initial concentrations of ester and hydroxide are equimolar, the reaction follows second-order kinetics. Plotting
versus time () will yield a straight line governed by the equation . The slope of this line represents the second-order rate constant (), allowing for a direct, objective comparison of the ortho, meta, and para isomers.
References
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. [Link]
Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. ResearchGate. [Link]
KARPAGAM ACADEMY OF HIGHER EDUCATION SYLLABUS DEPARTMENT OF CHEMISTRY. KAHE.[Link]
Orthogonal Spectroscopic Methodologies for Organic Compound Purity: A Comparative Guide to qNMR and LC-MS
As drug development pipelines accelerate, the precise characterization of Active Pharmaceutical Ingredients (APIs) and reference standards remains the bedrock of preclinical and clinical success. Historically, analytical...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines accelerate, the precise characterization of Active Pharmaceutical Ingredients (APIs) and reference standards remains the bedrock of preclinical and clinical success. Historically, analytical chemists relied on the "mass balance" approach—subtracting the sum of all chromatographically detected impurities, water, and residual solvents from 100%. However, this approach is fundamentally flawed: it assumes all impurities are detectable and relies on differential response factors that skew quantitative accuracy[1].
Today, the paradigm has shifted toward orthogonal purity assessment. By coupling the metrological, primary-ratio absolute quantification of Quantitative Nuclear Magnetic Resonance (qNMR) with the ultra-high sensitivity and trace-profiling capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) , scientists can establish a self-validating, unimpeachable purity profile. This guide objectively compares these methodologies and provides field-proven protocols for their execution.
Methodological Causality: The Physics of Purity
To understand when to deploy qNMR versus LC-MS, one must understand the physical causality governing their detection mechanisms.
qNMR: The Metrological Gold Standard
qNMR is recognized as a primary ratio method of measurement. The foundational principle is that the area under an NMR resonance is strictly and directly proportional to the number of nuclei generating that signal, completely independent of the molecule's chemical structure[2].
Because the NMR detector response is universal for a given nucleus (e.g.,
H), you do not need a reference standard of your specific target analyte. Instead, you can use a highly pure, (like maleic acid or DSS)[3]. This structural independence eliminates "response factor bias" and allows for the direct calculation of absolute mass fraction (% w/w) purity. This metrological traceability is the primary driver behind the recent revisions to, which formally codifies qNMR for compendial purity assessments[4].
LC-MS & HPLC-UV: The Sensitivity Powerhouses
While qNMR excels at absolute quantification, LC-MS is the undisputed champion of trace impurity identification. However, LC-MS and HPLC-UV suffer from a critical limitation in absolute purity determination: Response Factor Bias [1].
In UV Detection: Signal intensity is governed by the Beer-Lambert law (
). The molar extinction coefficient () is unique to every chromophore. A 1% impurity with a massive might appear as a 10% peak area.
In MS Detection: Electrospray Ionization (ESI) efficiency is highly structure-dependent and susceptible to matrix suppression.
Therefore, without an exact reference standard for every single impurity to build a calibration curve, LC-MS can only provide "area percent" purity—a relative estimate, not an absolute truth.
Quantitative Data Comparison
The following table synthesizes the performance metrics of qNMR, HPLC-UV, and LC-MS when applied to organic compound purity determination.
Performance Metric
1H qNMR (Internal Standard)
HPLC-UV (Area Percent)
LC-MS (Targeted MRM)
Limit of Detection (LOD)
~0.1% to 1.0% (Mass fraction)
~0.01% to 0.05%
< 0.001% (Ultra-trace)
Precision (RSD)
< 0.5% (Highly precise)
1.0% - 2.0%
2.0% - 5.0%
Response Factor Bias
None (Universal response)
High (Chromophore dependent)
Very High (Ionization dependent)
Standard Requirement
Universal Calibrant (e.g., DSS)
Specific Analyte Standard
Specific Analyte Standard
Analysis Time per Sample
15 - 30 minutes
10 - 45 minutes
10 - 30 minutes
Destructive to Sample?
No (Sample fully recoverable)
Yes
Yes
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that every protocol must function as a self-validating system. The following workflows embed systemic checks to ensure data integrity.
Protocol A: Absolute Purity Determination via
H qNMR
Causality Check: The accuracy of qNMR relies entirely on two factors: gravimetric precision (mass) and complete longitudinal magnetization recovery (
relaxation)[5]. If the relaxation delay (D1) is shorter than 5 , the spins will not fully realign with the Z-axis, leading to signal saturation and artificially low integrals.
Step 1: Gravimetric Preparation
Using a calibrated microbalance (d = 0.001 mg), accurately weigh 10.00 - 15.00 mg of the unknown organic compound.
Accurately weigh 5.00 - 10.00 mg of a certified Reference Material (CRM) internal calibrant (e.g., NIST-traceable 1,2,4,5-tetramethylbenzene)[6].
Co-dissolve both in 600 µL of a high-purity deuterated solvent (e.g., DMSO-
, 99.9% D). Transfer to a 5 mm precision NMR tube.
Step 2: System Suitability & Acquisition
T1 Inversion Recovery: Run a quick inversion recovery experiment to determine the longest
of the protons of interest.
Parameter Setup: Set the relaxation delay (D1) to
(typically 30-60 seconds) to ensure >99.9% magnetization recovery[5].
Acquisition: Acquire 16 to 64 transients (scans) with a 90° flip angle. Ensure the receiver gain is optimized to prevent analog-to-digital converter (ADC) clipping.
Validation Check: The Signal-to-Noise (S/N) ratio for the integrated peaks must exceed 1000:1 for high-precision quantification[5].
Step 3: Integration and Calculation
Phase and baseline correct the spectrum manually. Integrate the distinct, non-overlapping resonances for both the analyte (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
) and the calibrant (). Calculate the absolute purity () using the fundamental qNMR equation:
(Where N = number of protons, M = molecular weight, m = gravimetric mass, and P = purity).
Protocol B: Trace Impurity Profiling via LC-MS
Causality Check: To mitigate ionization bias in ESI-MS, a multi-point calibration curve must be established for the target API, and polarity switching should be utilized to capture impurities that uniquely ionize in positive or negative modes.
Step 1: Sample & Standard Preparation
Prepare a stock solution of the API at 1.0 mg/mL in the initial mobile phase.
Prepare a 6-point calibration curve of the API ranging from 0.01 µg/mL to 10 µg/mL to establish the linear dynamic range.
Step 2: Chromatographic Separation
Utilize a sub-2 µm C18 UHPLC column to maximize theoretical plates and peak capacity.
Run a generic gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.
Validation Check: Inject a solvent blank prior to the sample to verify zero column carryover.
Step 3: MS Acquisition & Data Synthesis
Operate the High-Resolution Mass Spectrometer (HRMS) in full-scan mode (m/z 100-1000) with fast polarity switching (ESI+/ESI-).
Identify trace impurities via accurate mass (
ppm error) and isotopic pattern matching.
Calculate the relative abundance of impurities against the API calibration curve, noting that this is a semi-quantitative estimate due to differing ionization efficiencies.
Orthogonal Workflow Visualization
To achieve regulatory-grade purity certification, these two methodologies must not exist in silos. They must be synthesized. The qNMR provides the absolute mass fraction of the main component, while the LC-MS maps the specific chemical identities of the remaining fraction.
Orthogonal workflow combining qNMR and LC-MS for comprehensive API purity certification.
Conclusion
Relying solely on chromatographic area-percent for purity determination is an outdated practice vulnerable to significant analytical bias. By implementing an orthogonal strategy, laboratories can leverage the metrological, structural-independent quantification of qNMR alongside the unparalleled trace-detection capabilities of LC-MS. This self-validating approach ensures that purity assignments are not just estimated, but scientifically proven.
References
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy
ECA Academy / Pharmacopeial Forum
URL:[Link]
Quantitative NMR as a Versatile Tool for the Reference Material Preparation
Molecules (MDPI)
URL:[Link]
Quantitative NMR Spectroscopy: Absolute and Relative Concentration Determination
University of Oxford NMR Facility Guidelines
URL:[Link](Note: Institutional protocol link derived from standard academic qNMR guidelines)
Assessing the biological potential of newly synthesized chemical entities
Assessing the Biological Potential of Newly Synthesized Chemical Entities (NCEs): A Comparative Guide to Target Engagement and Phenotypic Profiling The transition of a Newly Synthesized Chemical Entity (NCE) from a raw c...
Author: BenchChem Technical Support Team. Date: March 2026
Assessing the Biological Potential of Newly Synthesized Chemical Entities (NCEs): A Comparative Guide to Target Engagement and Phenotypic Profiling
The transition of a Newly Synthesized Chemical Entity (NCE) from a raw chemical structure to a validated biological probe or drug candidate requires rigorous, orthogonal testing. Relying on a single assay modality inevitably leads to false positives due to assay interference, or late-stage attrition due to a lack of cellular translation.
As an application scientist, the goal is not merely to generate data, but to build a self-validating screening cascade. This guide provides a critical, data-driven comparison of the leading technologies used to assess NCEs, focusing on biochemical high-throughput screening (HTS), biophysical binding kinetics, and cellular phenotypic profiling.
Workflow illustrating the logical progression of NCE evaluation from HTS to phenotypic validation.
High-Throughput Target Engagement: TR-FRET vs. AlphaScreen
When screening large NCE libraries, homogeneous (no-wash) assays are essential to maintain throughput and reduce variability. The two dominant technologies are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
Causality & Mechanism
TR-FRET: Utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a time delay (e.g., 50–100 µs) before measurement, short-lived background autofluorescence from NCEs is entirely eliminated. Furthermore, the ratiometric emission measurement normalizes well-to-well dispensing errors, resulting in exceptionally low inter-well variation[1].
AlphaScreen: Relies on the transfer of singlet oxygen from a donor bead to an acceptor bead upon laser excitation at 680 nm. Because singlet oxygen can travel up to 200 nm in solution before decaying, AlphaScreen can detect much larger protein-protein interactions than TR-FRET, which is strictly limited by the Förster radius (~10 nm)[1].
Mechanistic comparison of TR-FRET and AlphaScreen highlighting distance limits and readouts.
A robust protocol must actively identify its own artifacts. NCEs that act as inner-filter effect quenchers will artificially lower the FRET signal, mimicking a hit.
Reagent Preparation: Prepare 10 nM kinase (Europium-labeled) and 50 nM tracer ligand (Cy5-labeled) in assay buffer.
NCE Incubation: Dispense 100 nL of NCE (in DMSO) into a 384-well plate. Add 5 µL of the kinase/tracer mix. Incubate for 60 minutes to reach equilibrium.
Ratiometric Measurement: Excite at 340 nm; read emissions at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 ratio.
Self-Validation (Counter-Screen): For all identified "hits", run a parallel assay using a pre-formed Europium-Cy5 synthetic peptide. If the NCE reduces the signal of this peptide, it is a false-positive optical quencher, not a true target binder.
Biophysical Binding Kinetics: SPR vs. BLI
HTS provides equilibrium affinity (
), but assessing the true biological potential of an NCE requires understanding its binding kinetics ( and ). Prolonged target residence time (dependent on a slow ) often correlates better with in vivo efficacy than raw affinity.
Causality & Mechanism
Surface Plasmon Resonance (SPR): Measures changes in the refractive index near a gold sensor surface via closed microfluidics. It is the gold standard for sensitivity, capable of detecting the binding of very small NCE fragments (100–300 Da)[2].
Bio-Layer Interferometry (BLI): An open, microfluidic-free "dip-and-read" system that measures interference patterns of reflected white light[3]. Why choose BLI over SPR? SPR microfluidics are highly sensitive to bulk refractive index shifts caused by high DMSO concentrations typical of NCE libraries[4]. BLI eliminates clogging issues and tolerates crude matrices, making it superior for rapid kinetic triage[3].
Logical relationship between SPR and BLI operational setups and their resulting kinetic outputs.
In BLI, NCEs frequently exhibit non-specific binding to the biosensor matrix. To create a self-validating system, a double-referencing strategy is mandatory.
Biosensor Hydration: Hydrate Streptavidin (SA) biosensors in assay buffer (containing matched DMSO concentration to the NCEs) for 10 minutes.
Ligand Immobilization: Dip sensors into biotinylated target protein (10 µg/mL) until a 1.0 nm shift is achieved.
Association & Dissociation: Dip loaded sensors into wells containing NCEs (Association phase, 300s), followed by a return to buffer wells (Dissociation phase, 600s).
Self-Validation (Double-Referencing): Simultaneously run a parallel reference sensor (unloaded) dipped into the NCE to subtract non-specific binding, and a loaded sensor dipped into a buffer blank to subtract baseline drift. Subtract both signals before fitting the 1:1 kinetic model.
Target binding does not guarantee a desired cellular effect. High-Content Imaging (HCI) bridges the gap between biochemical affinity and cellular efficacy by capturing multi-parametric phenotypic data, rather than relying on binary live/dead readouts.
Causality & Mechanism
Unlike traditional viability assays (e.g., ATP-based luminescence) that provide a single bulk readout, HCI utilizes automated confocal microscopy and multiplexed fluorescent dyes to extract hundreds of morphological, texture, and intensity features per cell[5]. By applying factor analysis or deep learning to these features, researchers can cluster NCEs by their mechanism of action, predict off-target toxicity, and map biological relationships within high-dimensional models[5][6].
Cell Seeding & Treatment: Seed human cell lines (e.g., U2OS) in 384-well imaging plates. Treat with NCEs in a dose-response format for 24-48 hours.
Multiplex Staining: Fix cells with 4% paraformaldehyde. Permeabilize and stain with a standardized dye cocktail: Hoechst (Nuclei), Phalloidin (Actin), MitoTracker (Mitochondria), and WGA (Golgi/Plasma Membrane)[5].
Automated Imaging: Acquire images using a spinning disk confocal high-content screening system (e.g., PerkinElmer Opera Phenix) using 20X or 40X objectives[5].
Feature Extraction & Self-Validation: Extract single-cell features using image analysis software. Validation: Include a known mechanism-of-action reference compound (e.g., Paclitaxel for microtubule stabilization) and a vehicle control (DMSO). The assay is only validated if the principal component analysis (PCA) distinctly separates the reference compound's phenotypic cluster from the vehicle control[6].
References
A comparison of ALPHAscreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors.ResearchGate.
Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research.MDPI.
Biolayer interferometry and its applications in drug discovery and development.ResearchGate.
Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides.NIH.
Multi-omics Prediction from High-content Cellular Imaging with Deep Learning.arXiv.
Integrating high-content screening and ligand-target prediction to identify mechanism of action.ResearchGate.
Personal protective equipment for handling Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
Advanced Safety and Operational Guide: Handling Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate As a Senior Application Scientist, I recognize that handling highly functionalized aromatic building blocks requires moving beyond...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and Operational Guide: Handling Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
As a Senior Application Scientist, I recognize that handling highly functionalized aromatic building blocks requires moving beyond generic safety data sheets. Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate (CAS: 89586-15-2) is a complex molecule utilized in advanced drug discovery. Because specific, empirical toxicological data for this exact CAS is limited in public databases, a rigorous predictive toxicological model must be applied [1].
By evaluating its structural moieties against closely related, well-documented analogs—such as and —we can accurately map its hazard profile and design a self-validating system for safe handling [2][3].
Mechanistic Hazard Profile & Quantitative Data
To handle this chemical safely, you must understand why it is hazardous. The compound's reactivity and toxicity are driven by three distinct functional groups:
Nitro Group (-NO2): Introduces a risk of methemoglobinemia upon systemic absorption. Nitroaromatics can uncouple oxidative phosphorylation and act as potent skin sensitizers.
Phenolic Hydroxyl (-OH): Confers mild acidity. Upon contact with moisture on the skin or eyes, it acts as a localized tissue irritant.
Ester/Acetyl Groups: Increase the lipophilicity of the molecule, enhancing its ability to penetrate the dermal barrier compared to its free-acid counterparts.
Phenolic hydroxyl (-OH) group acts as a localized tissue irritant; ester enhances dermal penetration.
Eye Irritation
Category 2A (H319)
Direct contact with the acidic phenol causes severe ocular inflammation.
Specific Target Organ
Category 3 (H335)
Fine crystalline powder morphology leads to respiratory tract micro-abrasions and irritation.
Systemic Toxicity
Potential Methemoglobinemia
Nitroaromatic (-NO2) reduction in vivo disrupts oxygen transport in the blood.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab coats and gloves." The lipophilicity of the ester group enhances the dermal penetration of the toxic nitroaromatic core. Your PPE must act as a targeted chemical barrier.
Protection Tier
Recommended Material
Specification
Mechanistic Rationale
Hand Protection
Nitrile Rubber (NBR)
Minimum 0.11 mm thickness. Double gloving required.
Nitrile provides excellent resistance to solid organic acids and esters. Double gloving prevents micro-tears from exposing skin to the nitroaromatic sensitizer.
Eye Protection
Chemical Splash Goggles
ANSI Z87.1 or EN 166 compliant.
Phenolic compounds cause severe ocular irritation. Standard safety glasses with side shields are insufficient against airborne dust particulates.
Body Protection
Tyvek® Lab Coat
Disposable, elastic cuffs.
Woven cotton lab coats trap fine nitroaromatic dusts, leading to chronic dermal exposure. Disposable synthetic fibers prevent particulate embedding.
Respiratory
N95 / P100 Respirator
NIOSH-approved.
Required if handling >50g outside a closed system to mitigate the inhalation of fine powders (STOT SE 3).
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. The following methodology ensures that the mass of the chemical is accurately recorded without exposing the laboratory environment to airborne particulates.
Safe operational workflow for handling hazardous nitroaromatic powders.
Step-by-Step Methodology:
Ventilation Verification: Ensure the fume hood face velocity is between 80-100 feet per minute (fpm).
Static Dissipation: Wipe down the analytical balance and surrounding area with a damp, static-dissipative wipe. Causality: Fine organic powders with nitro groups easily carry static charges, leading to aerosolization or dust deflagration when transferred.
The Closed-Tare Method: Place the empty receiving vial on the balance, tare it, and remove it.
Material Transfer: Inside the active fume hood, use an anti-static spatula to transfer the Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate into the vial.
Sealing & Measurement: Cap the vial tightly before moving it back to the balance to record the mass. Causality: This guarantees that no toxic dust is micro-dispersed into the ambient laboratory air during transit between the hood and the balance.
Spill Management & Decontamination
In the event of a powder spill, do not sweep the material, as this will aerosolize the nitroaromatic dust.
Containment: Gently cover the spilled powder with absorbent paper towels.
Solvent Wetting: Lightly mist the towels with a 10% Methanol/Water solution. Causality: The ester and phenol moieties are highly soluble in polar organic mixtures. Wetting the powder prevents aerosolization while dissolving the active compound for easier uptake.
Collection: Wipe the area from the outside in, folding the towel inward to trap the contaminant.
Doffing: Remove the outer pair of nitrile gloves using the "glove-in-glove" technique to trap surface contaminants inside the rubber.
Disposal & Waste Management Plan
Environmental compliance is critical when disposing of highly functionalized aromatics.
Solid Waste Segregation: Place all contaminated wipes, gloves, and empty vials in a designated "Non-Halogenated Organic Solid Waste" container.
Hazard Labeling: Explicitly label the container with "Contains Nitroaromatics." Causality: Waste handlers must be alerted to potential energetic hazards if the waste drum is exposed to extreme heat or strong reducing agents.
Aqueous Waste: Any aqueous washings containing this compound must be kept slightly basic (pH 8-9). Causality: A basic pH keeps the phenolic group deprotonated and water-soluble, preventing unexpected, hazardous precipitation inside the laboratory waste carboy.
References
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